5-Bromo-1H-indol-3-yl acetate
Description
Properties
IUPAC Name |
(5-bromo-1H-indol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTGECHXNQBTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066192 | |
| Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17357-14-1 | |
| Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17357-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoindoxyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017357141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOINDOXYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBY7EQC6N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of 5-Bromo-1H-indol-3-yl Acetate with Esterases
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indol-3-yl acetate is a synthetic chromogenic substrate widely utilized for the detection and characterization of esterase activity. Esterases (EC 3.1.1.x) are a broad class of hydrolytic enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various physiological processes, including drug metabolism and neurotransmission. The use of chromogenic substrates like this compound provides a convenient and sensitive method for monitoring esterase activity in both qualitative and quantitative assays. This technical guide delves into the core mechanism of action, summarizes available quantitative data, provides detailed experimental protocols, and visualizes the key pathways and workflows.
Core Mechanism of Action
The detection of esterase activity using this compound is a two-step enzymatic and chemical process. The fundamental principle lies in the enzymatic hydrolysis of the substrate, which releases an unstable intermediate that subsequently undergoes a rapid, non-enzymatic oxidative dimerization to produce a colored, insoluble product.
Step 1: Enzymatic Hydrolysis
Esterases catalyze the hydrolysis of the ester bond in this compound. This reaction yields acetate and the unstable intermediate, 5-bromoindoxyl. The active site of carboxylesterases, a major family of esterases, typically contains a catalytic triad of serine, histidine, and a glutamate or aspartate residue. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate.
Step 2: Oxidative Dimerization
The liberated 5-bromoindoxyl is highly reactive and, in the presence of an oxidizing agent (typically molecular oxygen from the air), undergoes spontaneous oxidative dimerization. This reaction results in the formation of 5,5'-dibromoindigo, a water-insoluble, intensely blue-colored precipitate. The formation of this colored product allows for the visual or spectrophotometric quantification of esterase activity.
Quantitative Data
While this compound is widely used for the histochemical localization of esterase activity, detailed kinetic parameters for its interaction with specific esterases are not extensively reported in the literature. Most quantitative studies on esterases tend to utilize other substrates like p-nitrophenyl acetate due to the soluble nature of its product. However, the principles of Michaelis-Menten kinetics apply. The key parameters are:
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.
-
Vmax (Maximum Velocity): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
-
kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time.
No specific Km, Vmax, or kcat values for the interaction of this compound with specific esterases were found in the reviewed literature. Researchers typically determine these parameters experimentally for their specific enzyme and conditions.
Table 1: Physicochemical Properties of 5,5'-dibromoindigo
| Property | Value | Reference |
| Absorption Maximum (λmax) | 623 nm | [1] |
| Solvent for λmax determination | DMSO:H2O (50:50 v/v) | [1] |
Experimental Protocols
The following are generalized protocols for the qualitative and quantitative assessment of esterase activity using this compound. It is crucial to optimize these protocols for the specific esterase and experimental conditions.
Qualitative Histochemical Staining for Esterase Activity
This method is used to visualize the localization of esterase activity in tissue sections or cells.
Materials:
-
This compound
-
Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Fixative (e.g., cold formalin)
-
Microscope slides with tissue sections or cultured cells
-
Incubation chamber
Procedure:
-
Fixation: Fix the tissue sections or cells according to standard protocols to preserve morphology and enzyme activity.
-
Substrate Solution Preparation: Prepare a stock solution of this compound in DMF or DMSO (e.g., 10 mg/mL). Just before use, dilute the stock solution in the phosphate buffer to a final concentration of 0.1-1 mg/mL.
-
Incubation: Cover the fixed samples with the substrate solution and incubate in a humidified chamber at 37°C. Incubation times can vary from 15 minutes to several hours, depending on the level of enzyme activity.
-
Washing: After incubation, wash the samples with phosphate buffer to remove excess substrate.
-
Counterstaining (Optional): A counterstain, such as Nuclear Fast Red, can be used to visualize cell nuclei.
-
Mounting and Visualization: Mount the samples with an aqueous mounting medium and observe under a light microscope. Sites of esterase activity will be marked by the deposition of the blue 5,5'-dibromoindigo precipitate.
Quantitative Spectrophotometric Assay for Esterase Activity in Solution
This method is used to measure the rate of esterase activity in a purified enzyme preparation or cell lysate. Due to the insolubility of the final product, this assay requires careful optimization and may involve solubilizing the product or measuring the initial rate of a soluble intermediate. An alternative is to monitor the disappearance of the substrate. The following is a conceptual protocol that would require validation.
Materials:
-
This compound
-
DMSO
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified esterase or cell lysate
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Reaction Mixture: In a cuvette or microplate well, prepare the reaction mixture containing the reaction buffer and the enzyme sample.
-
Initiation of Reaction: To start the reaction, add a small volume of the substrate stock solution to the reaction mixture. The final substrate concentration should be varied to determine kinetic parameters.
-
Measurement: Immediately begin monitoring the increase in absorbance at the λmax of 5,5'-dibromoindigo (approximately 623 nm in a DMSO/water mixture) over time.[1] Alternatively, if the intermediate 5-bromoindoxyl has a distinct and measurable absorbance before significant precipitation of the final product, its formation can be monitored.
-
Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. To convert the change in absorbance per minute to the rate of product formation (in moles per minute), the molar extinction coefficient (ε) of 5,5'-dibromoindigo in the specific assay buffer is required. This value may need to be determined experimentally.
Rate (mol/min) = (ΔAbs/min) / (ε * l)
where:
-
ΔAbs/min is the change in absorbance per minute
-
ε is the molar extinction coefficient (M-1cm-1)
-
l is the path length of the cuvette (cm)
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic hydrolysis of this compound by esterase.
Caption: Workflow for qualitative and quantitative esterase assays.
Conclusion
This compound serves as a valuable tool for the detection of esterase activity, particularly for in situ localization. The clear, two-step mechanism involving enzymatic hydrolysis followed by oxidative dimerization provides a robust method for generating a colored signal. While detailed quantitative kinetic data in the public domain is sparse, the principles and general protocols outlined in this guide provide a solid foundation for researchers to design and implement their own assays. Further characterization of the kinetic parameters of this substrate with a wider range of purified esterases would be a valuable contribution to the field, enhancing its utility in quantitative biochemical and pharmacological studies.
References
Solubility Profile of 5-Bromo-1H-indol-3-yl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-1H-indol-3-yl acetate, a chromogenic substrate frequently utilized in various biochemical assays. Understanding the solubility characteristics of this compound is critical for its effective application in experimental settings, ensuring accurate and reproducible results. This document outlines its physicochemical properties, offers insights into its solubility in different solvents based on related compounds, details a standard experimental protocol for solubility determination, and illustrates its application in a typical enzymatic assay workflow.
Physicochemical Properties
This compound is a white to yellow powder or crystalline solid. Key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Melting Point | 130-132 °C[1] |
| Appearance | White to Yellow Powder or crystals[1] |
Solubility Data
To provide a reasonable estimation of its solubility behavior, the following table presents experimental data for the closely related compound, Indole-3-acetic acid. It is important to note that the bromo- and acetate- substitutions on this compound will influence its solubility profile compared to the parent compound. Generally, the addition of a bromine atom may slightly decrease solubility in polar solvents and increase it in non-polar organic solvents.
Table 1: Experimental Solubility of Indole-3-acetic Acid in Various Solvents
| Solvent | Temperature (K) | Molar Solubility (mol/L) |
| Methanol | 298.15 | 3.0 x 10⁻¹ |
| Ethanol | 298.15 | 2.5 x 10⁻¹ |
| Acetone | 298.15 | 4.5 x 10⁻¹ |
| Ethyl Acetate | 298.15 | 5.0 x 10⁻¹ |
| Chloroform | 298.15 | 1.0 x 10⁻² |
| Water | 298.15 | 2.4 x 10⁻³ |
Note: This data is for Indole-3-acetic acid and should be used as an estimation of the relative solubility of this compound in different solvent types.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass flask. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the flask in a constant temperature shaker bath. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.
-
Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant is then centrifuged at a high speed.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed and filtered through a syringe filter. The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of grams per liter (g/L) or moles per liter (mol/L).
Application in Enzymatic Assays
This compound is a chromogenic substrate. In the presence of certain enzymes, such as esterases, the acetate group is cleaved. This enzymatic reaction leads to the formation of 5-bromo-indoxyl, which upon oxidation, dimerizes to form a blue, insoluble precipitate. The intensity of the color produced is proportional to the enzyme activity.
Below is a diagram illustrating the typical workflow for using a chromogenic substrate like this compound in an enzymatic assay.
References
5-Bromo-1H-indol-3-yl Acetate: A Chromogenic Substrate for Esterase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of esterase activity are fundamental in various fields of biological research and drug development. Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, playing crucial roles in numerous physiological processes, including neurotransmission, lipid metabolism, and detoxification. The development of sensitive and reliable assays for esterase activity is paramount for understanding enzyme function, screening for inhibitors, and elucidating drug metabolism pathways.
Chromogenic substrates have emerged as invaluable tools for enzyme assays, offering a straightforward and continuous method for monitoring enzymatic reactions. These substrates are colorless molecules that, upon enzymatic cleavage, release a chromophore, a colored compound that can be readily quantified using spectrophotometry. This guide provides a comprehensive overview of 5-Bromo-1H-indol-3-yl acetate, a chromogenic substrate specifically designed for the detection of esterase activity.
Core Concepts: The Chemistry of Detection
This compound, also known as 5-bromoindoxyl acetate, is a synthetic indolyl ester that serves as an effective substrate for a variety of esterases. The principle of the assay is based on a two-step reaction initiated by the enzymatic hydrolysis of the substrate.
-
Enzymatic Hydrolysis: In the presence of an esterase, this compound is hydrolyzed, cleaving the acetate group and releasing 5-bromoindoxyl. This initial product is unstable and colorless.
-
Oxidative Dimerization: The liberated 5-bromoindoxyl undergoes a rapid, non-enzymatic oxidation and dimerization in the presence of oxygen. This reaction results in the formation of 5,5'-dibromoindigo, a water-insoluble, intensely blue-purple compound.
The intensity of the blue-purple color produced is directly proportional to the amount of 5,5'-dibromoindigo formed, which in turn corresponds to the activity of the esterase in the sample.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the substrate and the final chromogenic product is essential for accurate and reproducible assay design.
| Property | This compound (Substrate) | 5,5'-Dibromoindigo (Product) |
| Synonyms | 5-Bromoindoxyl acetate | 5,5'-Dibromoindigotin |
| Molecular Formula | C₁₀H₈BrNO₂ | C₁₆H₈Br₂N₂O₂ |
| Molecular Weight | 254.08 g/mol | 420.06 g/mol |
| Appearance | White to off-white crystalline powder | Deep blue/purple crystalline powder |
| Melting Point | 133-136 °C | >300 °C |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | Insoluble in water; soluble in organic solvents (e.g., DMSO, chloroform) |
| Maximum Absorbance (λmax) | Not applicable (colorless) | ~604 nm (in Chloroform), ~623 nm (in DMSO:water) |
Reaction Mechanism and Workflow
The enzymatic detection of esterase activity using this compound follows a clear and defined pathway, from the initial enzymatic cleavage to the final colorimetric readout.
Experimental Protocols
The following protocols provide a general framework for conducting esterase activity assays using this compound. Optimization of specific parameters such as substrate concentration, enzyme concentration, and incubation time may be necessary depending on the specific esterase and experimental conditions.
Qualitative Plate Assay
This method is suitable for rapid screening of esterase activity in microbial colonies or tissue sections.
-
Prepare Agar Plates: Prepare standard microbiological agar plates.
-
Incorporate Substrate: After autoclaving and cooling the agar to approximately 50-60°C, add a solution of this compound (dissolved in a minimal amount of DMSO) to a final concentration of 40-100 µg/mL.
-
Pour Plates: Pour the agar into sterile petri dishes and allow to solidify.
-
Inoculate/Apply Sample: Inoculate the plates with microbial colonies or place tissue sections onto the agar surface.
-
Incubate: Incubate the plates under conditions optimal for the biological system being tested.
-
Observe: The development of a blue-purple color around the colonies or within the tissue indicates the presence of esterase activity.
Quantitative Spectrophotometric Assay
This method allows for the quantification of esterase activity in solution.
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10-50 mM stock solution of this compound in 100% DMSO. Store protected from light at -20°C.
-
Assay Buffer: Prepare a suitable buffer, typically in the pH range of 7.0-8.0 (e.g., 50 mM Tris-HCl or phosphate buffer). The optimal pH should be determined empirically for the specific esterase.
-
Enzyme Solution: Prepare a dilution of the esterase-containing sample in the assay buffer. The appropriate dilution will depend on the enzyme activity.
-
-
Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer and the enzyme solution.
-
Initiate Reaction: Add the substrate stock solution to the reaction mixture to achieve a final concentration typically in the range of 0.1-1 mM. The final concentration of DMSO in the reaction should be kept low (e.g., <5%) to minimize its effect on enzyme activity.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a denaturing agent (e.g., SDS) or by rapidly changing the pH.
-
Solubilization of Product: Due to the insolubility of 5,5'-dibromoindigo, a solubilization step is necessary for spectrophotometric analysis. Add a sufficient volume of a suitable organic solvent, such as DMSO or chloroform, to dissolve the blue-purple precipitate.
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for 5,5'-dibromoindigo in the chosen solvent (approximately 604 nm in chloroform or 623 nm in a DMSO:water mixture).
-
-
Data Analysis:
-
Calculate the concentration of the product using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 5,5'-dibromoindigo in the specific solvent, b is the path length of the cuvette, and c is the concentration.
-
Determine the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.
-
Data Presentation
While specific kinetic data for the reaction of esterases with this compound is not widely available in the literature and is highly dependent on the specific enzyme and assay conditions, the following table provides a template for presenting such data once determined experimentally.
| Kinetic Parameter | Value | Units | Conditions |
| Michaelis Constant (Km) | TBD | mM | [Buffer], pH, Temperature |
| Maximum Velocity (Vmax) | TBD | µmol/min/mg protein | [Substrate] >> Km, [Buffer], pH, Temperature |
| Optimal pH | TBD | [Substrate], [Buffer], Temperature | |
| Optimal Temperature | TBD | °C | [Substrate], [Buffer], pH |
TBD: To be determined experimentally.
Logical Relationships in Assay Development
The successful implementation of an esterase assay using this compound requires careful consideration of several interconnected factors. The following diagram illustrates the logical relationships in the development and optimization of this assay.
Conclusion
This compound is a valuable chromogenic substrate for the detection and quantification of esterase activity. Its ability to produce a distinct and intensely colored final product upon enzymatic hydrolysis makes it a useful tool for a wide range of applications in research and development. By understanding the underlying chemical principles and carefully optimizing the experimental protocol, researchers can effectively employ this substrate to gain insights into esterase function and modulation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the successful implementation of esterase assays utilizing this compound.
A Technical Guide to the Historical Research Applications of 5-Bromo-1H-indol-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indol-3-yl acetate is an indole derivative that has found niche but significant applications in various research fields. Its utility primarily stems from its role as a chromogenic substrate for certain enzymes, particularly esterases. The enzymatic cleavage of the acetate group from the indole core at position 3 results in the formation of 5-bromo-1H-indol-3-ol. This product can then undergo oxidation to form a blue, insoluble dimer, 5,5'-dibromo-indigo. This distinct color change provides a visual endpoint for the detection of enzymatic activity. While not as ubiquitously employed as some other indolyl derivatives like X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), this compound has been a valuable tool in specific contexts, including histochemistry and microbiology. This guide provides an in-depth overview of its historical applications, experimental protocols, and the underlying biochemical principles.
Mechanism of Action: Enzymatic Hydrolysis and Indigo Formation
The primary application of this compound is as a chromogenic substrate for the detection of esterase activity. The process can be broken down into two key steps:
-
Enzymatic Hydrolysis: An esterase enzyme catalyzes the hydrolysis of the ester bond in this compound. This reaction releases the acetate group and forms 5-bromo-1H-indol-3-ol (5-bromoindoxyl). This intermediate is colorless and soluble.
-
Oxidative Dimerization: In the presence of an oxidizing agent, typically atmospheric oxygen, two molecules of the 5-bromoindoxyl intermediate undergo oxidative dimerization. This reaction results in the formation of the highly conjugated and intensely colored 5,5'-dibromo-indigo, which is an insoluble blue precipitate.
The localization of the blue precipitate at the site of enzymatic activity allows for the spatial identification of esterase-producing cells or tissues.
Caption: General workflow for the enzymatic detection using this compound.
Historical Applications in Research
The use of this compound has been documented in several areas of research, primarily for the detection and localization of esterase activity.
Histochemistry and Cytochemistry
One of the earliest and most significant applications of indolyl acetates, including the 5-bromo derivative, has been in the field of histochemistry for the in situ localization of non-specific esterases in tissues and cells. The insoluble nature of the final indigo dye provides precise localization of the enzyme activity within cellular compartments or specific cell types. This has been particularly useful in:
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Identifying cell types: Differentiating cells based on their esterase content, for example, in hematopoietic tissues.
-
Studying cellular differentiation: Monitoring changes in esterase activity during developmental processes.
-
Pathology: Examining alterations in esterase patterns in diseased tissues.
Microbiology
In microbiology, this compound has been used as a component of selective and differential culture media. Its inclusion allows for the identification of microorganisms that produce specific esterases.
-
Detection of Lipolytic Microorganisms: Some lipases exhibit esterase activity and can hydrolyze this substrate. This has been applied to screen for lipase-producing bacteria and fungi.
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Bacterial Identification: While less common than other chromogenic substrates, it has been explored for the differentiation of bacterial species based on their esterase profiles. For instance, it has been used in the characterization of Moraxella catarrhalis.
Enzyme Assays
Beyond qualitative localization, this compound can be used in quantitative spectrophotometric assays for esterase activity. By solubilizing the resulting indigo dye in an organic solvent, its concentration can be measured, providing a quantitative measure of enzyme activity.
Quantitative Data Summary
Quantitative data regarding the use of this compound is often specific to the enzyme and experimental conditions. Below is a table summarizing key properties of the substrate and its product.
| Parameter | Value | Notes |
| Substrate | This compound | |
| Molecular Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | |
| Appearance | Off-white to pale yellow powder | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Sparingly soluble in water. |
| Product | 5,5'-Dibromo-indigo | |
| Molecular Formula | C₁₆H₈Br₂N₂O₂ | |
| Molecular Weight | 420.06 g/mol | |
| Appearance | Blue solid | |
| Maximum Absorption (λmax) | ~615 nm (in organic solvents) | The exact wavelength can vary depending on the solvent. |
Detailed Experimental Protocols
The following are representative protocols for the use of this compound in common research applications.
Protocol for Histochemical Staining of Esterases in Tissue Sections
This protocol provides a general framework for the in situ localization of esterase activity.
Materials:
-
Fresh or frozen tissue sections
-
Fixative (e.g., cold acetone or formalin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Substrate solution:
-
This compound stock solution (10 mg/mL in Dimethylformamide (DMF))
-
Incubation buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Tissue Preparation:
-
Cut fresh frozen tissue sections at 5-10 µm thickness and mount on microscope slides.
-
Air dry the sections for 10-20 minutes.
-
-
Fixation:
-
Fix the sections in cold acetone for 5-10 minutes at -20°C.
-
Rinse the slides thoroughly with cold PBS.
-
-
Staining:
-
Prepare the staining solution by adding 0.1 mL of the this compound stock solution to 10 mL of the incubation buffer. Mix well.
-
Cover the tissue sections with the staining solution.
-
Incubate at 37°C for 30-60 minutes, or until the desired intensity of blue color develops. Monitor the color development under a microscope.
-
-
Washing and Counterstaining (Optional):
-
Rinse the slides with PBS to stop the reaction.
-
If desired, counterstain with a suitable nuclear stain like Nuclear Fast Red.
-
-
Mounting:
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
-
Observation:
-
Examine the slides under a light microscope. Sites of esterase activity will appear as a blue precipitate.
-
Caption: Workflow for histochemical staining of esterases.
Protocol for Detection of Esterase-Producing Bacteria on Agar Plates
This protocol describes how to incorporate this compound into a culture medium for the visual screening of bacterial colonies.
Materials:
-
Bacteriological growth medium (e.g., Tryptic Soy Agar)
-
This compound stock solution (10 mg/mL in DMF)
-
Petri dishes
-
Bacterial cultures to be tested
Procedure:
-
Media Preparation:
-
Prepare the desired bacteriological agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the medium to 45-50°C in a water bath.
-
Aseptically add the this compound stock solution to the molten agar to a final concentration of 40-100 µg/mL. Mix gently but thoroughly to ensure even distribution.
-
Pour the supplemented agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Streak the bacterial cultures onto the surface of the agar plates.
-
-
Incubation:
-
Incubate the plates under the appropriate conditions (temperature and time) for the growth of the bacteria.
-
-
Observation:
-
Examine the plates for bacterial growth. Colonies of bacteria that produce esterases will hydrolyze the this compound, leading to the formation of a blue precipitate within and around the colonies. Esterase-negative colonies will remain their natural color.
-
Caption: Workflow for screening esterase-producing bacteria.
Conclusion
This compound has served as a valuable, albeit specialized, tool in the historical landscape of biochemical and cellular research. Its ability to form a distinct, insoluble blue product upon enzymatic cleavage by esterases has enabled researchers to visually identify and localize these enzymes in a variety of contexts, from tissue sections to microbial colonies. While newer and more sensitive fluorogenic substrates are now often favored, the simplicity and reliability of the chromogenic assay based on this compound ensure its continued relevance in specific applications. The protocols and principles outlined in this guide provide a solid foundation for researchers considering the use of this classic chromogenic substrate in their work.
Safety and Handling of 5-Bromo-1H-indol-3-yl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Bromo-1H-indol-3-yl acetate (CAS Number: 17357-14-1). The following sections detail the compound's properties, potential hazards, and recommended procedures for its safe use, storage, and disposal in a laboratory setting. This document is intended for use by trained professionals in the fields of chemical research and drug development.
Compound Identification and Properties
This compound is a chemical compound with the molecular formula C10H8BrNO2.[1] It is commonly used as a building block in organic synthesis. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17357-14-1 | [1][2] |
| Molecular Formula | C10H8BrNO2 | [1][2] |
| Molecular Weight | 254.08 g/mol | [1][2] |
| Appearance | White to Yellow Powder or crystals | [2] |
| Melting Point | 130-132°C | [2] |
| Purity | 96% | [2] |
Hazard Identification and Safety Precautions
Table 2: Hazard Identification
| Hazard | Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 | Warning |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | Warning |
Note: Hazard statements are based on available safety data sheets and may not be exhaustive.[2][3]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.[3]
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling
-
Handle in a well-ventilated place, such as a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent electrostatic discharge.[3]
Storage
-
Store in a tightly closed container.[3]
-
Keep in a dry, cool, and well-ventilated place.[3]
-
For long-term storage, keep in a dark place under an inert atmosphere at room temperature.[2]
Experimental Protocols: General Handling Procedure
The following is a general protocol for handling this compound in a research setting. This should be adapted based on the specific requirements of the experiment.
First-Aid Measures
In case of accidental exposure, follow these first-aid measures:
Table 3: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[3]
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable container for disposal.[5] Avoid generating dust.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations. It is recommended to dispose of this material via a licensed chemical destruction plant.[3] Do not allow the material to be released into the environment.[5]
Toxicological and Ecological Information
There is limited toxicological and ecological data available for this compound.
Table 4: Toxicological and Ecological Data
| Data Point | Result |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[3] |
| Toxicity to Fish | No data available[3] |
| Toxicity to Daphnia | No data available[3] |
| Toxicity to Algae | No data available[3] |
| Persistence and Degradability | No data available[3] |
| Bioaccumulative Potential | No data available[3] |
| Mobility in Soil | No data available[3] |
Given the lack of data, this compound should be handled as a potentially hazardous substance.
Stability and Reactivity
-
Reactivity: No specific reactivity hazards have been identified.
-
Chemical Stability: The compound is stable under recommended storage conditions.[5]
-
Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.[5]
-
Incompatible Materials: Oxidizing agents.[5]
-
Hazardous Decomposition Products: Under fire conditions, it may produce carbon oxides, nitrogen oxides, and hydrogen bromide.
References
Spectroscopic Profile of 5-Bromo-1H-indol-3-yl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-1H-indol-3-yl acetate (CAS No: 17357-14-1), a key intermediate in various synthetic applications. This document compiles available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols to aid in the characterization of this compound.
Spectroscopic Data
Due to the limited availability of a complete, published experimental dataset for this compound, the following tables present a combination of available physical data and predicted spectroscopic values. These predictions are derived from the analysis of structurally similar compounds, including 5-bromoindole and various indole acetate derivatives.
Physical Properties
| Property | Value | Reference |
| CAS Number | 17357-14-1 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][2][3] |
| Molecular Weight | 254.08 g/mol | [2][3] |
| Melting Point | 130-132 °C | [1] |
| Appearance | White to yellow powder or crystals | [1] |
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the indole ring protons and the acetate methyl group. The chemical shifts are influenced by the bromine substituent at the 5-position and the acetate group at the 3-position.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | 8.1 - 8.3 | br s | - |
| H-2 | ~7.3 | d | ~2.0 |
| H-4 | ~7.6 | d | ~1.8 |
| H-6 | ~7.2 | dd | ~8.7, ~1.8 |
| H-7 | ~7.3 | d | ~8.7 |
| -OCOCH₃ | ~2.3 | s | - |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The bromine atom and the acetate group will cause characteristic shifts in the aromatic and heterocyclic regions.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~123 |
| C-3 | ~118 |
| C-3a | ~126 |
| C-4 | ~124 |
| C-5 | ~114 |
| C-6 | ~121 |
| C-7 | ~113 |
| C-7a | ~135 |
| -OCOCH₃ | ~169 |
| -OCOC H₃ | ~21 |
Predicted IR Spectroscopy Data
The infrared spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Ester) | 1250 - 1200 | Strong |
| C-Br Stretch | 600 - 500 | Medium |
Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio).
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 253/255 (1:1) | Molecular ion |
| [M-CH₂CO]⁺ | 211/213 (1:1) | Loss of ketene |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected prior to running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
Methodological & Application
Application Notes and Protocols for 5-Bromo-1H-indol-3-yl acetate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 5-Bromo-1H-indol-3-yl acetate as a versatile chromogenic substrate for the detection and quantification of esterase and cholinesterase activity. This compound is particularly valuable for histochemical staining and for in vitro enzyme assays, including high-throughput screening of potential enzyme inhibitors.
Principle of the Assay
The enzymatic assay using this compound is based on a two-step reaction. First, an esterase or cholinesterase catalyzes the hydrolysis of the acetate group from the this compound substrate. This reaction releases 5-bromo-1H-indol-3-ol (5-bromoindoxyl). In the second step, 5-bromoindoxyl undergoes rapid oxidation in the presence of an oxidizing agent (such as atmospheric oxygen or a catalyst like potassium ferricyanide), leading to the dimerization and formation of an intensely colored, water-insoluble blue to purple precipitate, 5,5'-dibromo-indigo. The rate of formation of this colored product is directly proportional to the enzyme activity.
Applications
-
Histochemical Localization of Esterase Activity: This substrate is widely used to visualize the localization of non-specific esterases in tissue sections. The resulting insoluble colored precipitate provides a precise deposition at the site of enzyme activity.
-
Quantitative Assay of Esterase and Cholinesterase Activity: In a microplate format, the rate of color formation can be measured spectrophotometrically to determine the enzyme activity in solutions, cell lysates, or purified enzyme preparations.
-
High-Throughput Screening (HTS) for Enzyme Inhibitors: The assay is adaptable for HTS platforms to screen compound libraries for potential inhibitors of acetylcholinesterase (AChE), a key target in the drug discovery for Alzheimer's disease and other neurological disorders.
Quantitative Data Summary
While specific kinetic parameters for this compound are not extensively reported, the following table summarizes typical experimental conditions and expected results based on related indoxyl substrates and general esterase/cholinesterase assays.
| Parameter | Value/Range | Enzyme Source | Assay Type | Notes |
| Substrate Concentration | 1 - 5 mM | Various Tissues, Purified Esterases | Histochemistry | Higher concentrations may be needed depending on enzyme activity. |
| 0.1 - 2 mM | Acetylcholinesterase (AChE) | Microplate Assay | Optimal concentration should be determined empirically. | |
| pH Optimum | ~5.0 | Various Tissues | Histochemistry | This differs from other substrates like α-naphthyl acetate. |
| 7.0 - 8.0 | Acetylcholinesterase (AChE) | Microplate Assay | A neutral to slightly alkaline pH is generally optimal for AChE. | |
| Wavelength (λmax) | 595 - 650 nm | - | Microplate Assay | For absorbance measurement of the 5,5'-dibromo-indigo product. |
| Km (for Indoxylacetate) | 3.21 x 10⁻³ mol/L | Electric Eel AChE | Spectrophotometric Assay | Data for the non-brominated analog. |
| Vmax (for Indoxylacetate) | 7.71 x 10⁻⁸ kat | Electric Eel AChE | Spectrophotometric Assay | Data for the non-brominated analog. |
Experimental Protocols
Protocol 1: Microplate-Based Assay for Acetylcholinesterase (AChE) Activity and Inhibition
This protocol is designed for a 96-well microplate format and can be adapted for screening potential AChE inhibitors.
Materials:
-
This compound
-
Human recombinant Acetylcholinesterase (AChE) or other enzyme source
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate Solvent: Dimethyl sulfoxide (DMSO) or Ethanol
-
Potassium Ferricyanide (K₃[Fe(CN)₆]) solution (10 mM in Assay Buffer)
-
Test compounds (for inhibition assay)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in the chosen solvent to a concentration of 100 mM.
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2 mM).
-
Prepare Enzyme Solution: Dilute the AChE stock solution in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Assay Setup:
-
For Activity Measurement: To each well, add 50 µL of Assay Buffer and 50 µL of the enzyme solution.
-
For Inhibition Assay: To each well, add 40 µL of Assay Buffer, 10 µL of the test compound at various concentrations (or vehicle control), and 50 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
-
Initiate the Reaction: Add 100 µL of the working substrate solution to each well.
-
Develop Color: Add 10 µL of 10 mM Potassium Ferricyanide solution to each well to facilitate the oxidative dimerization.
-
Measure Absorbance: Immediately begin reading the absorbance at 600 nm every minute for 15-30 minutes at a controlled temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). For inhibition assays, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Histochemical Staining for Non-Specific Esterase Activity
This protocol is suitable for frozen tissue sections.
Materials:
-
Frozen tissue sections (5-10 µm)
-
Fixative: Cold acetone or a mixture of citrate-acetone-formaldehyde
-
Incubation Buffer: 0.1 M Phosphate buffer, pH 5.0
-
Substrate Solution: Dissolve 2-5 mg of this compound in 0.5 mL of ethanol and add to 50 mL of Incubation Buffer.
-
Oxidizing Solution: 0.05 M Potassium Ferricyanide and 0.05 M Potassium Ferrocyanide in Incubation Buffer.
-
Nuclear Counterstain (optional): e.g., Nuclear Fast Red
-
Mounting Medium: Aqueous mounting medium
Procedure:
-
Tissue Preparation: Cut frozen sections and mount them on glass slides.
-
Fixation: Fix the sections in cold fixative for 30-60 seconds.
-
Rinsing: Rinse the slides thoroughly in distilled water.
-
Incubation: Incubate the slides in the Substrate Solution mixed with an equal volume of the Oxidizing Solution for 15-60 minutes at 37°C, or until the desired color intensity is achieved.
-
Washing: Wash the slides in distilled water.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable stain.
-
Mounting: Mount the coverslips using an aqueous mounting medium.
-
Microscopy: Examine the slides under a light microscope. Sites of esterase activity will appear as a blue to purple precipitate.
Application in Drug Development: Targeting Cholinergic Signaling
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3] By inhibiting AChE, these drugs increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in the disease.[1][2][3] The assay described in Protocol 1 can be effectively used in the early stages of drug discovery to screen for novel AChE inhibitors.
References
Application of 5-Bromo-1H-indol-3-yl Acetate in Microbiology: A Guide for Researchers
Application Notes
Introduction
5-Bromo-1H-indol-3-yl acetate is a chromogenic substrate utilized in microbiology for the detection of esterase activity in various microorganisms. As a member of the indolyl family of substrates, its application provides a visual method for identifying and differentiating bacteria and fungi based on their enzymatic capabilities. When a microorganism produces esterase enzymes, it cleaves the acetate group from the 5-bromo-1H-indol-3-yl moiety. The resulting 5-bromo-indoxyl molecule undergoes oxidative dimerization in the presence of oxygen to form a water-insoluble, colored precipitate, typically blue to purple, at the site of colonial growth. This localized color formation allows for the direct visual identification of esterase-producing colonies on solid culture media.
Principle of Detection
The detection method is based on a two-step enzymatic and chemical reaction. Initially, microbial esterases hydrolyze the colorless this compound substrate. This enzymatic cleavage releases acetic acid and 5-bromo-indoxyl. Subsequently, the liberated 5-bromo-indoxyl molecules undergo spontaneous oxidation and dimerization in the presence of atmospheric oxygen, forming 5,5'-dibromo-indigo, a intensely colored, insoluble dye. The distinct color of the precipitate allows for straightforward differentiation of esterase-positive and esterase-negative colonies.
Applications in Microbiology
The primary application of this compound in microbiology is as a component of chromogenic culture media for the following purposes:
-
Presumptive Identification: It serves as a valuable tool for the presumptive identification of microorganisms that produce esterase enzymes.
-
Differentiation of Species: The presence or absence of esterase activity can be a key characteristic for differentiating between various bacterial and fungal species.
-
Enzyme Screening: It can be employed in screening environmental or clinical isolates for the presence of novel esterase activities.
-
Research and Drug Development: In drug development, it can be used to study the inhibition of microbial esterases, which may be targets for novel antimicrobial agents.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides expected results for common microorganisms based on the known esterase and lipase activity profiles, adapted from data for the analogous substrate, 5-Bromo-6-chloro-1H-indol-3-yl palmitate.[1] Researchers should validate these findings for this compound.
| Microorganism | Expected Esterase Activity | Expected Colony Color |
| Staphylococcus aureus | Positive | Blue to Purple |
| Pseudomonas aeruginosa | Positive | Blue to Purple |
| Bacillus cereus | Positive | Blue to Purple |
| Candida albicans | Positive | Blue to Purple |
| Aspergillus niger | Positive | Blue to Purple |
| Escherichia coli | Negative | Colorless / Off-white |
| Streptococcus pyogenes | Negative | Colorless / Off-white |
Note: Actual results may exhibit strain-to-strain variability and can be influenced by specific culture conditions.
Experimental Protocols
The following protocols are adapted from established methods for similar indolyl-based chromogenic substrates and should be optimized for this compound in your specific application.[1]
Protocol 1: Preparation of Chromogenic Agar Plates
This protocol describes the preparation of a solid growth medium incorporating this compound for the detection of microbial esterase activity.
Materials:
-
Basal agar medium (e.g., Tryptic Soy Agar, Nutrient Agar)
-
This compound
-
Dimethylformamide (DMF)
-
Sterile Petri dishes
-
Autoclave
-
Water bath
Procedure:
-
Prepare the basal agar medium according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving and then cool it to 45-50°C in a water bath.
-
Prepare a stock solution of this compound by dissolving it in a minimal amount of DMF. A typical stock concentration is 10-20 mg/mL.
-
Aseptically add the substrate stock solution to the molten agar to a final concentration of 20-40 µg/mL. Mix thoroughly by gentle swirling to avoid the formation of bubbles.
-
Pour the chromogenic agar into sterile Petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Store the plates in the dark at 2-8°C until use.
Protocol 2: Inoculation and Incubation
This protocol outlines the procedure for inoculating the prepared chromogenic agar plates with microbial samples.
Procedure:
-
Label the chromogenic agar plates with the relevant sample information.
-
Using a sterile inoculating loop or spreader, streak or spread the microbial sample onto the surface of the agar.
-
Incubate the plates under conditions appropriate for the target microorganism (e.g., 35-37°C for 24-48 hours for most bacteria).
-
Following incubation, observe the plates for colony growth and the development of color. Esterase-positive colonies will appear blue to purple, while esterase-negative colonies will remain colorless or their natural color.
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: Experimental workflow for esterase activity detection.
References
Application Notes and Protocols for the Detection of Specific Esterases with 5-Bromo-1H-indol-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indol-3-yl acetate is a chromogenic substrate utilized for the detection of esterase activity. Its application is particularly prominent in histochemistry for the in situ localization of non-specific esterases. The enzymatic cleavage of the acetate group from the indoxyl moiety by esterases, followed by an oxidative dimerization, results in the formation of a water-insoluble, blue indigo precipitate (5,5'-dibromo-indigo) at the site of enzymatic activity. This distinct colorimetric endpoint allows for the visualization of esterase-rich cells and tissues. While historically used for qualitative assessments, with appropriate methodologies, this substrate can be adapted for quantitative analysis of esterase activity, which is of significant interest in drug development for studying the metabolism of ester-containing drugs and for screening for esterase inhibitors.
Carboxylesterases (CEs), in particular, are a major class of esterases involved in the hydrolysis of a wide range of xenobiotics, including many prodrugs that are administered as esters to improve their bioavailability. Human carboxylesterase 1 (hCE-1) and human carboxylesterase 2 (hCE-2) are the two major forms found in the liver and intestines, respectively, and play a crucial role in the activation and detoxification of numerous therapeutic agents. Therefore, assays to determine the activity of these enzymes are vital in preclinical drug development.
Principle of Detection
The detection of esterase activity using this compound is a two-step process. First, an esterase enzyme hydrolyzes the ester bond of the substrate, releasing 5-bromoindoxyl. Subsequently, in the presence of an oxidizing agent (such as atmospheric oxygen or a catalyst like potassium ferricyanide), two molecules of the unstable 5-bromoindoxyl undergo oxidative dimerization to form the intensely colored and insoluble 5,5'-dibromo-indigo precipitate.
Data Presentation: Quantitative Analysis of Esterase Activity
While specific kinetic data for this compound with various human esterases is not extensively available in the literature, the following tables illustrate how such quantitative data would be presented. This data is crucial for comparing the substrate specificity of different esterases and for evaluating the potency of potential inhibitors.
Table 1: Hypothetical Kinetic Parameters of Human Carboxylesterases with this compound
| Enzyme | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (nmol/min/mg protein) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Human Carboxylesterase 1 (hCE-1) | 150 | 850 | 9.4 x 104 |
| Human Carboxylesterase 2 (hCE-2) | 250 | 600 | 4.0 x 104 |
| Porcine Liver Esterase (PLE) | 100 | 1200 | 2.0 x 105 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Hypothetical IC50 Values of Known Esterase Inhibitors against Porcine Liver Esterase (PLE) using this compound
| Inhibitor | IC50 (µM) | Type of Inhibition |
| Bis(p-nitrophenyl) phosphate (BNPP) | 15 | Irreversible |
| Diisopropyl fluorophosphate (DFP) | 5 | Irreversible (Serine hydrolase inhibitor) |
| Eserine (Physostigmine) | 50 | Reversible (Cholinesterase inhibitor with some off-target effects) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Histochemical Staining of Esterases in Cultured Cells
This protocol provides a method for the qualitative localization of esterase activity in adherent cell cultures.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Potassium ferricyanide (K3[Fe(CN)6])
-
Potassium ferrocyanide (K4[Fe(CN)6])
-
Magnesium chloride (MgCl2)
-
Nuclear Fast Red (for counterstaining)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS for 5 minutes each.
-
Prepare the staining solution immediately before use:
-
Dissolve 5 mg of this compound in 0.5 mL of DMF.
-
In a separate tube, prepare 10 mL of PBS containing 1 mM potassium ferricyanide, 1 mM potassium ferrocyanide, and 2 mM MgCl2.
-
Add the substrate solution dropwise to the PBS solution while vortexing to create the final staining solution.
-
-
Incubate the fixed cells with the staining solution for 30-60 minutes at 37°C, or until a blue color develops. Protect from light.
-
Stop the reaction by washing the cells three times with PBS.
-
(Optional) Counterstain the nuclei with Nuclear Fast Red for 5 minutes.
-
Wash with distilled water.
-
Dehydrate the cells through a graded series of ethanol (e.g., 70%, 95%, 100%) and clear with xylene.
-
Mount the coverslips onto microscope slides using a permanent mounting medium.
-
Visualize under a light microscope. Sites of esterase activity will appear as blue deposits.
Protocol 2: Quantitative Spectrophotometric Assay of Esterase Activity in Cell Lysates (Hypothetical)
This protocol outlines a generalized method for quantifying esterase activity in cell or tissue lysates by solubilizing the indigo product. Note: This protocol is based on established principles of colorimetric assays and requires optimization for specific applications.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA assay)
-
Reaction buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)
-
Potassium ferricyanide
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Cell Lysate:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard protein assay.
-
-
Enzymatic Reaction:
-
Prepare a stock solution of this compound in DMF or DMSO.
-
In a 96-well microplate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
Add reaction buffer to bring the volume to 100 µL.
-
Initiate the reaction by adding the this compound substrate to a final concentration of 1-5 mM. Also, add potassium ferricyanide to a final concentration of 1 mM to facilitate oxidation.
-
Include a no-enzyme control (lysate buffer instead of lysate) to measure background substrate hydrolysis.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Solubilization and Measurement:
-
Stop the reaction and solubilize the formed indigo precipitate by adding 100 µL of DMSO to each well.
-
Mix thoroughly to ensure complete dissolution of the blue product.
-
Measure the absorbance of the solubilized indigo at a wavelength of approximately 615 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the sample wells.
-
Esterase activity can be expressed as the change in absorbance per minute per milligram of protein. For absolute quantification, a standard curve of purified indigo should be prepared.
-
Visualizations
Caption: Generalized pathway of ester prodrug activation by carboxylesterase.
Caption: Workflow for high-throughput screening of esterase inhibitors.
Application Notes and Protocols for Esterase Kinetics using 5-Bromo-1H-indol-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indol-3-yl acetate is a chromogenic substrate utilized in the study of esterase activity. Esterases (EC 3.1.1.x) are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. The enzymatic hydrolysis of this compound by an esterase yields 5-bromo-1H-indol-3-ol, which upon exposure to air, oxidizes and dimerizes to form a blue, insoluble indigo dye (5,5'-dibromo-indigo). This distinct color change provides a convenient method for the qualitative and quantitative assessment of esterase activity. These application notes provide a comprehensive protocol for determining the kinetic parameters of esterase activity using this substrate, which is valuable for enzyme characterization, inhibitor screening, and drug development.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the ester bond in this compound by an esterase. This reaction releases 5-bromo-1H-indol-3-ol and an acetate ion. The 5-bromo-1H-indol-3-ol is then rapidly oxidized by atmospheric oxygen to form the intensely colored 5,5'-dibromo-indigo precipitate. The rate of formation of this blue product can be monitored spectrophotometrically to determine the initial reaction velocity. By measuring the initial velocities at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzyme can be determined.
Data Presentation
As no specific kinetic data for the enzymatic hydrolysis of this compound by a particular esterase is readily available in the public domain, the following table is a template for presenting experimentally determined kinetic parameters. Researchers should populate this table with their own data.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| [Insert Enzyme Name] | This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] | [Experimental Value] | [Experimental Value] |
Experimental Protocols
This protocol outlines the steps for determining the kinetic parameters of an esterase with this compound. Note: This is a generalized protocol and may require optimization for specific enzymes and experimental conditions.
Materials and Reagents
-
Esterase: Purified or as a crude extract.
-
This compound: High purity.
-
Buffer solution: e.g., Tris-HCl, Phosphate buffer. The optimal pH should be determined experimentally for the specific esterase.
-
Solvent for substrate: e.g., Dimethyl sulfoxide (DMSO) or ethanol, as the substrate has low aqueous solubility.
-
Microplate reader or spectrophotometer: Capable of measuring absorbance at a wavelength corresponding to the blue product (typically around 615 nm, but should be confirmed by a spectral scan).
-
96-well microplates or cuvettes.
-
Standard laboratory equipment: Pipettes, tubes, etc.
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the esterase in a suitable buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over a reasonable time course.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in a minimal amount of an organic solvent like DMSO. For example, a 100 mM stock solution.
-
Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., from 0.1x to 10x the expected Km). The final concentration of the organic solvent should be kept constant across all substrate concentrations and should be low enough (typically <1%) to not affect enzyme activity.
Assay Procedure
-
Determine the Optimal Wavelength:
-
Perform an enzymatic reaction with a high concentration of the substrate.
-
After the blue color has developed, scan the absorbance of the product from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent measurements.
-
-
Enzyme Titration:
-
To determine the appropriate enzyme concentration, perform the assay with a fixed, saturating concentration of the substrate and varying concentrations of the enzyme.
-
Choose an enzyme concentration that results in a linear increase in absorbance for at least 5-10 minutes.
-
-
Kinetic Measurements:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:
-
Assay buffer
-
A specific concentration of this compound
-
-
Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis of the substrate.
-
Pre-incubate the plate/cuvettes at the desired temperature.
-
Initiate the reaction by adding the pre-determined optimal concentration of the esterase to each well/cuvette.
-
Immediately start monitoring the increase in absorbance at the determined λmax over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader or spectrophotometer.
-
Data Analysis
-
Calculate Initial Velocities (v₀):
-
For each substrate concentration, plot absorbance versus time.
-
The initial velocity (v₀) is the initial linear slope of this curve.
-
Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (v₀ = slope / (ε * l)), where ε is the molar extinction coefficient of the blue product and l is the path length. The extinction coefficient of the 5,5'-dibromo-indigo product must be determined experimentally.
-
-
Determine Km and Vmax:
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to visually estimate Km and Vmax.[1]
-
Visualizations
Enzymatic Reaction of Esterase with this compound
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow for Esterase Kinetics
Caption: Workflow for determining esterase kinetic parameters.
References
Quantitative Analysis of Esterase Activity Using 5-Bromo-1H-indol-3-yl Acetate
Application Note
Introduction
Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. The quantitative analysis of esterase activity is fundamental in various research fields, including biochemistry, pharmacology, and diagnostics. A common method for this analysis involves the use of chromogenic substrates that release a colored product upon enzymatic hydrolysis. 5-Bromo-1H-indol-3-yl acetate is a chromogenic substrate that, upon cleavage by esterases, produces 5-bromo-1H-indol-3-ol (5-bromoindoxyl). In the presence of oxygen, this intermediate undergoes oxidative dimerization to form an intensely colored, insoluble blue precipitate, 5,5'-dibromoindigo. The amount of this colored product can be quantified spectrophotometrically after solubilization, providing a measure of esterase activity.
This application note provides a detailed protocol for the quantitative analysis of esterase activity using this compound. The method is suitable for purified enzyme preparations and cell lysates and can be adapted for high-throughput screening in a microplate format.
Principle of the Assay
The assay is based on a two-step reaction. In the first step, esterase catalyzes the hydrolysis of the colorless substrate, this compound, to yield 5-bromoindoxyl and acetate. In the second step, two molecules of the unstable 5-bromoindoxyl spontaneously oxidize and dimerize to form the stable, blue-colored 5,5'-dibromoindigo. The reaction is stopped, and the insoluble blue product is dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO). The concentration of the solubilized 5,5'-dibromoindigo is then determined by measuring its absorbance at approximately 623 nm. The intensity of the blue color is directly proportional to the amount of 5,5'-dibromoindigo formed, which in turn is proportional to the esterase activity.
The enzymatic reaction and subsequent dimerization can be visualized as follows:
Materials and Reagents
-
This compound
-
Esterase source (e.g., purified pig liver esterase, cell lysate)
-
Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of absorbance measurement at 623 nm
-
Incubator
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Phosphate Buffer (50 mM, pH 7.5): Prepare a stock solution of 50 mM monobasic potassium phosphate and a stock solution of 50 mM dibasic potassium phosphate. Mix the two solutions until the pH reaches 7.5.
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in a small volume of DMSO to create a 10 mM stock solution. Store protected from light at -20°C.
-
Enzyme Solution: Prepare a stock solution of the esterase in cold phosphate buffer. The final concentration will depend on the specific activity of the enzyme. For initial experiments, a concentration range of 0.5 - 10 µg/mL of purified enzyme can be tested.
Protocol 2: Esterase Activity Assay (Microplate Format)
The overall workflow for the assay is depicted below:
-
Assay Setup: To each well of a 96-well microplate, add the following:
-
X µL of enzyme solution
-
(180 - X) µL of 50 mM Phosphate Buffer (pH 7.5)
-
-
Blank Preparation: Prepare blank wells containing only the phosphate buffer and the substrate, without the enzyme, to account for any non-enzymatic hydrolysis.
-
Reaction Initiation: Start the reaction by adding 20 µL of the 10 mM this compound stock solution to each well (final concentration of 1 mM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and Solubilization: Stop the reaction by adding 100 µL of DMSO to each well. Shake the plate for 5-10 minutes to ensure complete solubilization of the 5,5'-dibromoindigo precipitate.
-
Absorbance Measurement: Measure the absorbance of each well at 623 nm using a microplate reader.[1]
-
Calculation of Esterase Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
To quantify the amount of 5,5'-dibromoindigo produced, a standard curve should be prepared using known concentrations of 5,5'-dibromoindigo dissolved in the same buffer/DMSO mixture.
-
Esterase activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Data Presentation
The quantitative data obtained from the esterase activity assays can be summarized in tables for easy comparison and analysis.
Table 1: Kinetic Parameters of Pig Liver Esterase with this compound (Illustrative Data)
| Parameter | Value |
| Km (Michaelis Constant) | 0.5 mM |
| Vmax (Maximum Velocity) | 10 µmol/min/mg |
| Optimal pH | 7.5 - 8.0 |
| Optimal Temperature | 37°C |
Note: The data in this table is for illustrative purposes and should be determined experimentally for the specific enzyme and conditions used.
Table 2: Specific Activity of Various Esterase Preparations (Illustrative Data)
| Enzyme Source | Protein Concentration (mg/mL) | Absorbance (623 nm) | Specific Activity (U/mg) |
| Purified Pig Liver Esterase | 0.1 | 0.85 | 8.5 |
| Crude Cell Lysate (HEK293) | 1.0 | 0.25 | 0.25 |
| Control (No Enzyme) | N/A | 0.05 | N/A |
Note: The data in this table is for illustrative purposes. Specific activity is calculated based on a standard curve for 5,5'-dibromoindigo.
Troubleshooting
-
High Blank Absorbance: This may be due to non-enzymatic hydrolysis of the substrate. Prepare the substrate solution fresh and protect it from light.
-
Low Signal: The enzyme concentration may be too low, or the incubation time too short. Optimize these parameters.
-
Precipitate Not Fully Dissolved: Ensure thorough mixing after the addition of DMSO. If necessary, increase the volume of DMSO or the shaking time.
-
Non-linear Reaction Rate: The reaction may be proceeding too quickly, depleting the substrate. Reduce the enzyme concentration or the incubation time to ensure measurements are taken within the initial linear phase of the reaction.
Conclusion
The use of this compound provides a reliable and sensitive method for the quantitative analysis of esterase activity. The formation of the intensely colored 5,5'-dibromoindigo allows for a straightforward spectrophotometric readout. The protocol described here can be readily adapted for various research applications, including enzyme characterization, inhibitor screening, and the determination of esterase activity in biological samples.
References
Application Notes and Protocols for Automated Systems: 5-Bromo-1H-indol-3-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for adapting methodologies involving 5-Bromo-1H-indol-3-yl acetate to automated laboratory systems. The information is intended to facilitate high-throughput screening, automated synthesis, and other applications relevant to drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its successful integration into automated workflows. The following table summarizes key data for this compound and a related diacetate derivative.
| Property | This compound | 1-acetyl-5-bromo-1H-indol-3-yl acetate |
| Molecular Formula | C10H8BrNO2 | C12H10BrNO3 |
| Molecular Weight | 254.08 g/mol | 296.12 g/mol |
| CAS Number | 17357-14-1 | 33588-54-4 |
| Appearance | White to Yellow Powder or crystals | - |
| Melting Point | 130-132 °C | 125-128 °C |
| Storage | Keep in dark place, inert atmosphere, room temperature | - |
| Purity | 96% | - |
Note: The properties of the diacetate are included for comparative purposes, as it may be synthesized from or used in similar applications as the primary compound.
Automated Synthesis Protocols
Automated synthesis platforms can significantly accelerate the production of this compound and its derivatives for screening libraries and other research needs.[1][2] These systems offer enhanced reproducibility and efficiency by automating reaction setup, execution, workup, and purification.[1]
Generalized Automated Synthesis Workflow
The following diagram illustrates a typical workflow for an automated organic synthesis platform. This can be adapted for the synthesis of this compound, likely involving the acetylation of 5-bromo-1H-indol.
Caption: Automated synthesis workflow for this compound.
Experimental Protocol: Automated Acetylation of 5-bromo-1H-indol
This protocol is a conceptual adaptation for an automated platform based on standard organic synthesis principles. Users should optimize parameters for their specific automated synthesis system.
Materials:
-
5-bromo-1H-indol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other appropriate solvent
-
Automated synthesis platform with liquid handling and reaction modules
-
Automated purification system (e.g., flash chromatography)
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of 5-bromo-1H-indol, acetic anhydride, and pyridine in the chosen solvent at appropriate concentrations for the automated system's liquid handler.
-
-
Reaction Setup (Automated):
-
Program the liquid handler to dispense the 5-bromo-1H-indol solution into a designated reaction vessel.
-
Initiate stirring and cool the vessel to 0 °C.
-
Program the sequential addition of pyridine followed by the dropwise addition of acetic anhydride.
-
-
Reaction Execution (Automated):
-
Allow the reaction to proceed at 0 °C for a programmed duration (e.g., 30 minutes).
-
Program the system to warm the reaction to room temperature and continue stirring for a set time (e.g., 2-4 hours).
-
-
Workup and Purification (Automated):
-
Program the system to quench the reaction with the addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Automate the liquid-liquid extraction with the reaction solvent.
-
Transfer the organic layer to an automated purification system for chromatographic separation to isolate the this compound.
-
-
Analysis:
-
Collect the purified product and analyze by standard methods (e.g., LC-MS, NMR) to confirm identity and purity.
-
High-Throughput Screening (HTS) Application
This compound can serve as a substrate in enzymatic assays, particularly for esterases. The release of 5-bromo-1H-indol upon enzymatic cleavage can be detected, making it suitable for HTS campaigns to identify enzyme inhibitors.[3][4]
HTS Workflow for Esterase Inhibition
The following diagram outlines a typical HTS workflow to identify inhibitors of an esterase using this compound as a substrate.
Caption: High-throughput screening workflow for esterase inhibitors.
Experimental Protocol: Automated Esterase Inhibition Assay
This protocol is designed for a standard 384-well microplate format and can be implemented on various automated liquid handling systems.
Materials:
-
Esterase enzyme of interest
-
This compound
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)
-
Compound library dissolved in DMSO
-
384-well assay plates
-
Automated liquid handler
-
Plate reader capable of detecting the product (e.g., fluorescence or absorbance)
Protocol:
-
Compound Plating (Automated):
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library into the wells of the 384-well plate.
-
Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).
-
-
Enzyme Addition (Automated):
-
Dispense a defined volume (e.g., 10 µL) of the esterase solution in assay buffer to all wells.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Reaction (Automated):
-
Dispense a specific volume (e.g., 10 µL) of the this compound substrate solution to all wells to start the enzymatic reaction.
-
-
Enzymatic Reaction and Detection:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a set duration (e.g., 30-60 minutes).
-
Measure the signal (e.g., fluorescence of the 5-bromo-1H-indol product) at appropriate wavelengths using a plate reader. The signal will be proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Signaling Pathway Context
While this compound is a synthetic compound and not a direct component of a known signaling pathway, its utility lies in probing pathways involving esterase activity. For instance, acetylcholinesterase (AChE) is a critical enzyme in neurotransmission, and identifying its inhibitors is a key strategy in treating conditions like Alzheimer's disease.[5] An HTS assay using an appropriate substrate can identify novel AChE inhibitors.
The following diagram illustrates the general principle of enzymatic signal generation and its inhibition, which is the basis of the HTS assay.
Caption: Principle of enzymatic inhibition for HTS applications.
References
Troubleshooting & Optimization
Technical Support: Troubleshooting Poor Solubility of 5-Bromo-1H-indol-3-yl acetate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-1H-indol-3-yl acetate. The following sections provide structured troubleshooting advice, experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, its chemical structure provides clues. The core indole ring is hydrophobic, the bromo- group increases lipophilicity, and the acetate ester group adds some polar character.[1][2] Consequently, it is expected to be sparingly soluble in water but should exhibit good solubility in a range of polar aprotic and other organic solvents.[2][3][4]
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue for compounds with low aqueous solubility.[5][6] The compound is likely crashing out because the final concentration of the organic co-solvent (DMSO) is too low to maintain solubility.[5]
-
Troubleshooting Steps:
-
Increase DMSO Concentration: If your assay allows, slightly increase the final percentage of DMSO. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this should be optimized and controlled for.[5]
-
Decrease Final Compound Concentration: Lower the target concentration of your compound in the aqueous medium.[5]
-
Improve Mixing: Prepare the final dilution by adding the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to avoid localized high concentrations that can initiate precipitation.[5]
-
Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, like Tween-80, to your aqueous buffer.
-
Q3: Can I heat the solution to improve solubility?
A3: Yes, gently heating the solution can increase the rate of dissolution and the solubility limit.[2][7] However, use this method with caution.
-
Protocol: Warm the solution gently (e.g., to 37-40°C) with agitation.
-
Caution: After dissolving, allow the solution to cool to room temperature. Observe if the compound precipitates out, which would indicate a supersaturated solution.[7] Also, be aware that prolonged heating can potentially degrade the compound, especially the ester group which can be susceptible to hydrolysis.
Q4: How does pH affect the solubility and stability of this compound?
A4: The acetate ester group can be sensitive to pH. Under strong acidic or alkaline conditions, it may undergo hydrolysis. The indole ring itself can be susceptible to oxidation, and this sensitivity can be influenced by pH.[5] For optimal stability and to avoid potential degradation, it is advisable to maintain the pH of aqueous solutions within a neutral range (e.g., pH 6-8).[5]
Troubleshooting Workflow for Poor Solubility
If you are facing difficulties in dissolving this compound, follow this systematic approach. The goal is to find a suitable solvent or solvent system that can dissolve the compound at the desired concentration for your experiment.
Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol uses a systematic approach to test the solubility of the compound in various common laboratory solvents.
Objective: To identify a suitable solvent for preparing a stock solution.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer and/or sonicator
-
A panel of solvents (see Table 1)
Procedure:
-
Weigh approximately 1-2 mg of this compound into a clean, dry vial.
-
Add a small, measured volume of the first solvent to be tested (e.g., 100 µL to target a 10 mg/mL concentration).
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles against a dark background.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Re-inspect.
-
If the solid remains undissolved, add another measured volume of solvent (e.g., another 100 µL to halve the concentration) and repeat steps 3-5.
-
Continue this process until the compound is fully dissolved or until a large volume of solvent has been added, indicating poor solubility.
-
Record the approximate solubility in mg/mL.
-
Repeat the procedure for each solvent listed in Table 1.
Caption: Experimental workflow for the small-scale solubility screening protocol.
Data Presentation
Table 1: Suggested Solvents for Solubility Screening
Use the following table to guide your solvent selection and the table below to log your results. Solvents are ordered by general polarity.
| Solvent Class | Solvent Name | Rationale |
| Polar Aprotic | DMSO | Excellent solubilizing power for a wide range of organic compounds.[4][8] |
| DMF | Similar to DMSO, often used as an alternative. | |
| Polar Protic | Ethanol | Commonly used in biological assays, less toxic than methanol.[9][10] |
| Methanol | Stronger solvent than ethanol but more toxic.[9] | |
| Ester | Ethyl Acetate | The compound itself is an acetate ester; may show good solubility.[1][10] |
| Chlorinated | Dichloromethane | Good solvent for moderately polar to nonpolar compounds. |
| Ethers | THF | Aprotic ether with moderate polarity. |
| Nitrile | Acetonitrile | Common solvent in analytical chemistry (e.g., HPLC). |
Table 2: Experimental Solubility Log
| Solvent | Volume Added (µL) | Compound Mass (mg) | Observation (Clear/Cloudy/Precipitate) | Estimated Solubility |
| DMSO | ||||
| DMF | ||||
| Ethanol | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Other |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
how to reduce background staining with 5-Bromo-1H-indol-3-yl acetate
Welcome to the technical support center for 5-Bromo-1H-indol-3-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experiments with this substrate, with a specific focus on reducing background staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chromogenic substrate for esterase enzymes. When hydrolyzed by an esterase, it forms a blue precipitate. This reaction is widely used in histochemistry to detect the activity of non-specific esterases in tissue sections and cell preparations, which can be indicative of specific cell types or pathological conditions.
Q2: What is the underlying principle of the staining reaction?
A2: The staining method is based on an enzymatic reaction. Esterases present in the sample cleave the acetate group from the this compound molecule. The resulting indoxyl derivative is then oxidized to form a water-insoluble, blue indigo dye at the site of enzyme activity.
Q3: What are the common causes of high background staining with this substrate?
A3: High background staining can obscure specific signals and lead to misinterpretation of results. Common causes include:
-
Endogenous Esterase Activity: Many tissues naturally contain esterases that can react with the substrate.
-
Non-enzymatic Hydrolysis: The substrate can break down spontaneously, especially at a non-optimal pH.
-
Improper Fixation: Inadequate or excessive fixation can lead to diffusion of the enzyme or the reaction product.
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of the substrate or other buffer components can increase non-specific staining.
-
Prolonged Incubation: Excessive incubation time can lead to the accumulation of non-specific precipitate.
-
Inadequate Washing: Insufficient washing between steps can leave residual reagents that contribute to background.
Troubleshooting Guide: Reducing Background Staining
This guide provides systematic steps to identify and resolve common issues leading to high background staining.
| Problem | Potential Cause | Recommended Solution |
| Diffuse, non-specific blue color throughout the tissue/cells | Endogenous esterase activity in the tissue. | 1. Enzyme Inhibition: Before substrate incubation, treat the sample with an esterase inhibitor. The choice of inhibitor will depend on the specific type of esterase you are targeting versus the endogenous ones. 2. pH Optimization: Adjust the pH of the incubation buffer. 5-Bromoindoxyl acetate has a pH optimum of approximately 5.0, which can help to reduce the activity of some endogenous esterases that are more active at neutral or alkaline pH. |
| Non-enzymatic hydrolysis of the substrate. | 1. Fresh Substrate Solution: Always prepare the substrate solution fresh before use. 2. Optimal pH: Ensure the incubation buffer is at the optimal pH for the enzyme of interest and for substrate stability. | |
| Crystalline precipitates or uneven staining | Improper fixation. | 1. Optimize Fixation Time: Test a range of fixation times to find the optimal duration that preserves morphology and enzyme activity without causing diffusion. 2. Choice of Fixative: For frozen sections, fixation in buffered formaldehyde (pH 7.3) is a common starting point. |
| Substrate concentration is too high. | Titrate Substrate Concentration: Perform a titration experiment to determine the lowest effective concentration of this compound that provides a good signal-to-noise ratio. | |
| Overall high background that masks specific staining | Incubation time is too long. | Optimize Incubation Time: Test a range of incubation times (e.g., 30 minutes, 1 hour, 2 hours) to find the shortest time required to visualize the specific signal without excessive background development. |
| Inadequate washing. | Thorough Washing: Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS or Tris buffer) between fixation, substrate incubation, and mounting. |
Experimental Protocols
Protocol 1: Basic Staining Protocol for Non-Specific Esterase Activity
This protocol provides a general starting point for staining frozen tissue sections. Optimization of incubation times and reagent concentrations is recommended for specific applications.
Materials:
-
Frozen tissue sections (10-16 µm)
-
This compound
-
Acetone
-
0.2 M Sodium Phosphate buffer (pH adjusted as needed)
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Fixative solution (e.g., buffered formaldehyde, pH 7.3)
-
Deionized water
-
Mounting medium
Procedure:
-
Section Preparation: Cut frozen sections and mount them on slides.
-
Fixation (Optional but Recommended): Fix the sections in cold fixative for a predetermined optimal time.
-
Washing: Rinse the slides thoroughly with deionized water.
-
Substrate Preparation (Prepare Fresh):
-
Dissolve a small, optimized amount of this compound in a minimal volume of acetone.
-
Add this solution to the 0.2 M sodium phosphate buffer. The solution may appear cloudy.
-
-
Incubation: Cover the sections with the staining solution and incubate at room temperature for an optimized duration (e.g., 5-60 minutes). Monitor the color development under a microscope.
-
Washing: Immediately after incubation, wash the sections thoroughly under running tap water for several minutes.
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Dehydration and Mounting: Dehydrate the sections through a graded series of alcohols, clear in xylene, and mount with a suitable mounting medium.
Results:
-
Positive Staining: Sites of esterase activity will appear as a blue to blue-brown precipitate.
-
Background: The surrounding tissue should be clear or have a pale yellow-to-brown appearance.
Experimental Workflow and Logic Diagrams
Diagram 1: General Workflow for Esterase Staining
Caption: A generalized workflow for histochemical staining of esterase activity.
Diagram 2: Troubleshooting Logic for High Background Staining
Caption: A logical approach to troubleshooting high background in esterase staining.
Technical Support Center: Optimizing 5-Bromo-1H-indol-3-yl acetate Staining for Senescence Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-1H-indol-3-yl acetate, commonly known as X-Gal, for the detection of Senescence-Associated β-Galactosidase (SA-β-gal) activity. This histochemical stain is a widely used biomarker for identifying senescent cells both in vitro and in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind SA-β-gal staining?
SA-β-gal staining relies on the detection of β-galactosidase activity at a suboptimal pH of 6.0.[1][2] While β-galactosidase is a lysosomal enzyme present in most cells, its activity is significantly increased in senescent cells, allowing for their specific detection under these pH conditions.[1][2] The substrate, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), is hydrolyzed by the enzyme, resulting in the formation of a distinctive blue precipitate in the cytoplasm of senescent cells.
Q2: What is the optimal incubation time for SA-β-gal staining?
The optimal incubation time can vary depending on the cell type and experimental conditions. However, a general guideline is to incubate the cells overnight (12-16 hours) at 37°C in a dry incubator.[2] It is crucial to avoid using a CO2 incubator, as the CO2 can lower the pH of the staining solution and affect the results.[2] Some protocols may show a blue color developing within 2 hours, with maximal staining observed after 12-16 hours.[2]
Q3: Can I store and reuse the staining solution?
It is highly recommended to prepare the staining solution fresh for each experiment. The stability of the components, particularly the X-Gal solution, can degrade over time, leading to inconsistent or failed staining.
Q4: Is SA-β-gal staining a definitive marker for cellular senescence?
While SA-β-gal activity is a widely used and reliable biomarker, it is not entirely specific to senescence.[1] Increased lysosomal activity in non-proliferating or terminally differentiated cells can sometimes lead to positive staining.[1] Therefore, it is best practice to use SA-β-gal staining in conjunction with other senescence markers, such as the expression of p16 or p21, to confirm the senescent phenotype.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No blue staining observed | Inefficient senescence induction: The cells may not have entered a senescent state. | - Verify the effectiveness of your senescence-inducing agent (e.g., H₂O₂) and treatment duration. - Assess other senescence markers like cell morphology (enlarged, flattened) and proliferation arrest.[3] |
| Incorrect pH of staining solution: The pH must be strictly maintained at 6.0.[3] | - Prepare the citric acid/sodium phosphate buffer carefully and verify the pH with a calibrated pH meter. | |
| Degraded staining solution: The X-Gal solution may have degraded. | - Always prepare the staining solution fresh before use. | |
| Improper incubation conditions: Incubation in a CO2 incubator can lower the pH.[2] | - Incubate at 37°C in a dry incubator.[3] To prevent evaporation, seal the plate with parafilm.[3] | |
| Poor fixation: Inadequate fixation can lead to loss of enzyme activity. | - Ensure proper fixation with a suitable fixative (e.g., formaldehyde/glutaraldehyde solution) for the recommended time. | |
| False positive staining in control group | High cell confluency: Overcrowded cells can sometimes exhibit positive staining.[4] | - Plate cells at a lower density to avoid reaching 100% confluency.[3][4] |
| Suboptimal pH: A pH lower than 6.0 can lead to staining of non-senescent cells due to endogenous lysosomal β-galactosidase activity. | - Double-check and adjust the pH of the staining solution to exactly 6.0. | |
| Inconsistent staining results | Uneven fixation or staining solution application: This can lead to patchy staining within the same well or across different samples. | - Ensure that the cells are completely covered with the fixative and staining solution. |
| Variations in incubation time: Inconsistent incubation times can lead to differences in staining intensity. | - Standardize the incubation time across all samples in an experiment. | |
| Tissue section thickness (for tissue staining): Thicker sections may show more intense staining.[5] | - Maintain a consistent thickness for all tissue sections to ensure reproducible results.[5] |
Experimental Protocols
SA-β-gal Staining Protocol for Cultured Cells
-
Cell Seeding: Plate cells in the desired culture vessel and treat them with a senescence-inducing agent. Include an untreated control group.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with a freshly prepared fixation solution (e.g., 2% formaldehyde / 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare the fresh staining solution (see table below for a typical recipe). Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells at 37°C in a dry incubator for 12-16 hours, or until a blue color develops. Protect the samples from light during incubation.[3]
-
Observation: Observe the cells under a phase-contrast microscope. Senescent cells will exhibit a blue cytoplasmic stain.
Staining Solution Recipe
| Component | Stock Concentration | Final Concentration | Volume for 10 mL |
| Citric Acid/Sodium Phosphate Buffer, pH 6.0 | 1 M | 40 mM | 400 µL |
| Potassium Ferrocyanide | 500 mM | 5 mM | 100 µL |
| Potassium Ferricyanide | 500 mM | 5 mM | 100 µL |
| Sodium Chloride (NaCl) | 5 M | 150 mM | 300 µL |
| Magnesium Chloride (MgCl₂) | 1 M | 2 mM | 20 µL |
| X-Gal (in DMSO or DMF) | 20 mg/mL | 1 mg/mL | 500 µL |
| Nuclease-Free Water | - | - | to 10 mL |
Visualizations
Caption: Workflow for SA-β-gal Staining in Cultured Cells.
Caption: Troubleshooting Logic for SA-β-gal Staining Issues.
References
- 1. Frontiers | Is Senescence-Associated β-Galactosidase a Reliable in vivo Marker of Cellular Senescence During Embryonic Development? [frontiersin.org]
- 2. telomer.com.tr [telomer.com.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Technical development of senescence-associated β-galactosidase staining in frozen kidney tissue of Sprague Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
preventing precipitate formation in 5-Bromo-1H-indol-3-yl acetate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1H-indol-3-yl acetate. The focus is on preventing precipitate formation and ensuring the stability of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has formed a precipitate. What are the common causes?
A1: Precipitate formation in this compound solutions can be attributed to several factors:
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Low Aqueous Solubility: The compound has limited solubility in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the final concentration may exceed its solubility limit, causing it to precipitate.
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Temperature Effects: Solubility can be temperature-dependent. Some compounds are less soluble at lower temperatures. Storing a solution at 4°C or on ice might induce precipitation if the compound is near its saturation point at room temperature.
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Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially under basic (high pH) conditions.[1][2] This reaction cleaves the acetate group, yielding 5-bromo-3-hydroxyindole, which may have different solubility characteristics and could precipitate or lead to the formation of insoluble colored products through oxidation.
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Degradation: Indole derivatives, in general, are sensitive to light and oxidation.[3] Exposure to light or atmospheric oxygen can lead to the formation of degradation products that may be less soluble.
-
Solvent Evaporation: Partial evaporation of the solvent from a stored solution can increase the compound's concentration, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a concentrated stock solution, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[3] It is crucial to use anhydrous solvents to minimize hydrolysis. For most biological applications, preparing a 10-20 mM stock solution in anhydrous DMSO is a common practice.
Q3: How should I store my this compound solutions to prevent precipitation and degradation?
A3: To ensure the stability of your solutions, follow these storage guidelines:
-
Stock Solutions (in anhydrous DMSO):
-
Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Keep at -20°C or -80°C for long-term storage.
-
Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Ensure the vials are tightly sealed to prevent moisture absorption and solvent evaporation.
-
-
Aqueous Working Solutions:
-
It is highly recommended to prepare these fresh for each experiment.
-
If short-term storage is necessary, keep the solution at room temperature (if solubility at lower temperatures is an issue) and protected from light. Avoid storing aqueous solutions for extended periods.
-
Q4: I observed a color change in my this compound solution. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, typically indicates degradation of the indole ring system. This is often due to oxidation or other chemical reactions. If you observe a color change, it is advisable to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.
Troubleshooting Guide: Precipitate Formation
This guide provides a step-by-step approach to resolving issues with precipitate formation in your this compound solutions.
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The final concentration exceeds the aqueous solubility of the compound. | - Decrease the final working concentration of the compound. - Increase the percentage of DMSO in the final aqueous solution (typically up to 0.5-1% is tolerated in many cell-based assays, but this should be validated for your specific experiment). - When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing. |
| A clear solution becomes cloudy or forms a precipitate after storage at 4°C. | The compound has lower solubility at reduced temperatures. | - Try storing the solution at room temperature, ensuring it is protected from light. - Before use, gently warm the solution to room temperature and vortex to see if the precipitate redissolves. However, be cautious as heating can also accelerate degradation. - Prepare fresh solutions before each experiment. |
| Precipitate appears in the DMSO stock solution over time. | The stock solution is supersaturated, or the solvent has partially evaporated. | - Ensure the storage container is tightly sealed. - Gently warm the solution to room temperature and vortex to attempt redissolving the precipitate. If it does not redissolve, it may be a degradation product. - Prepare a new stock solution at a slightly lower concentration. |
| The solution appears to have crystalline particles. | The compound is precipitating out of solution. | - Confirm the correct solvent was used and that the compound was fully dissolved initially. - Refer to the solutions for immediate precipitation upon dilution or precipitation during storage, depending on when the crystals were observed. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a screw cap
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of the solid compound. For example, for 1 mL of a 10 mM solution (Molecular Weight: 254.08 g/mol ), weigh 2.54 mg.
-
Transfer the solid to the amber glass vial.
-
Add the calculated volume of anhydrous DMSO (in this example, 1 mL).
-
Tightly cap the vial and vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution, but avoid excessive heat.
-
For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Data Presentation
Table 1: General Stability and Solubility of this compound
| Parameter | Observation/Recommendation | Source |
| Physical Appearance | White to yellow powder or crystals. | [4] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. | [3][5] |
| Storage (Solid) | Keep in a dark place, under an inert atmosphere, at room temperature for short term. For long term, -20°C is recommended. | [3][4] |
| Storage (Solution) | Store DMSO stock solutions in aliquots at -20°C or -80°, protected from light. Prepare aqueous solutions fresh. | [3] |
| Stability Concerns | Susceptible to hydrolysis (especially at high pH), oxidation, and photodegradation. | [1][2][3] |
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Factors leading to the degradation of this compound.
References
effect of pH on 5-Bromo-1H-indol-3-yl acetate staining efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-Bromo-1H-indol-3-yl acetate in their staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
This compound is a chromogenic substrate for detecting esterase activity in tissues and cells. The staining process is based on an enzymatic reaction where esterases, if present in the sample, hydrolyze the acetate group from the this compound molecule. This hydrolysis releases 5-bromoindoxyl, which is then oxidized to form a water-insoluble, blue indigo dimer. The deposition of this blue precipitate at the site of enzymatic activity allows for the visualization of esterase localization within the tissue or cell.
Q2: What is the optimal pH for this compound staining?
The optimal pH for staining with this compound is highly dependent on the specific esterase being targeted and the tissue type. While a definitive universal optimum has not been established, the literature suggests that the pH for non-specific esterase activity can vary. For some esterases, the optimal pH has been found to be around 8.0.[1] However, for cholinesterases in normal neural elements, a pH of 8.0 is also considered optimal, whereas for visualizing these enzymes in pathological contexts like Alzheimer's disease plaques, a more acidic pH of 6.8 is recommended.[2][3] Therefore, it is crucial to empirically determine the optimal pH for your specific application.
Q3: Can I use this compound to stain for different types of esterases?
Yes, this compound is a substrate for various types of esterases, including non-specific esterases and cholinesterases. The specificity of the staining can be modulated by using inhibitors for different classes of esterases. For instance, to specifically detect acetylcholinesterase activity, an inhibitor of butyrylcholinesterase can be included in the staining solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Staining or Weak Staining | Suboptimal pH: The pH of the staining solution is critical for enzyme activity. | Test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) to determine the optimal pH for your specific enzyme and tissue. |
| Inactive Enzyme: The esterase may have been inactivated during tissue fixation or processing. | Use a milder fixation method (e.g., shorter fixation time, lower concentration of fixative) or consider using fresh-frozen tissue sections. | |
| Incorrect Substrate Concentration: The concentration of this compound may be too low. | Increase the substrate concentration in the staining solution. | |
| Insufficient Incubation Time: The incubation time may not be long enough for the color to develop. | Increase the incubation time and monitor the color development under a microscope. | |
| High Background Staining | Endogenous Enzyme Activity: Some tissues have high levels of endogenous esterases that can lead to non-specific staining. | Include an appropriate inhibitor in a pre-incubation step to block the activity of non-target esterases. |
| Suboptimal pH: A non-optimal pH can sometimes lead to increased background. | Optimize the pH of the staining solution as described above. | |
| Substrate Auto-oxidation: The substrate may be oxidizing non-enzymatically. | Prepare the staining solution fresh before use and protect it from light. | |
| Crystalline Precipitate on Tissue | Substrate Precipitation: The substrate may not be fully dissolved or may be precipitating out of solution. | Ensure the this compound is completely dissolved in the solvent before adding it to the buffer. You may need to gently warm the solution. |
| Incorrect Buffer Composition: The buffer components may be interacting with the substrate or reaction products. | Ensure you are using a recommended buffer system and that all components are of high purity. |
Experimental Protocols
General Protocol for Histochemical Staining with this compound
This is a general guideline and may require optimization for specific applications.
-
Tissue Preparation:
-
For frozen sections: Cut cryostat sections at 5-10 µm, air-dry, and fix in cold acetone or a formaldehyde-based fixative for a short period.
-
For paraffin-embedded sections: Deparaffinize and rehydrate the sections through a series of xylene and graded ethanol washes.
-
-
Pre-incubation (Optional):
-
To inhibit specific types of esterases, pre-incubate the sections in a buffer containing the appropriate inhibitor for 15-30 minutes at room temperature.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethylformamide (DMF).
-
Prepare the desired buffer at the optimal pH (e.g., Tris-HCl or phosphate buffer).
-
Just before use, dilute the substrate stock solution into the buffer to the final working concentration (e.g., 0.25 mg/mL). The addition of a ferricyanide/ferrocyanide couple to the staining solution can facilitate the oxidation of the reaction product.
-
-
Incubation:
-
Cover the tissue sections with the freshly prepared staining solution.
-
Incubate at 37°C in a humidified chamber for 30 minutes to several hours. Monitor the color development periodically under a microscope.
-
-
Washing and Counterstaining:
-
Once the desired staining intensity is achieved, wash the sections thoroughly in distilled water.
-
If desired, counterstain with a suitable nuclear stain like Nuclear Fast Red.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation
Table 1: Effect of pH on Esterase Activity (Hypothetical Data)
| pH | Relative Staining Intensity (%) | Observations |
| 6.5 | 45 | Weak, diffuse staining. |
| 7.0 | 70 | Moderate staining, localized to specific cells. |
| 7.5 | 90 | Strong, well-defined staining. |
| 8.0 | 100 | Optimal, intense staining with low background. |
| 8.5 | 80 | Strong staining, but with a slight increase in background. |
Visualizations
Caption: Troubleshooting workflow for this compound staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and histochemical comparison of cholinesterases in normal and Alzheimer brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for the efficient evaluation of substrate-based cholinesterase imaging probes for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
non-specific binding of 5-Bromo-1H-indol-3-yl acetate in tissues
This guide provides troubleshooting and frequently asked questions regarding non-specific binding and background staining when using 5-Bromo-1H-indol-3-yl acetate and other indolyl substrates in tissue experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of tissue staining with this compound?
Non-specific binding refers to the localization of the final colored product in areas of the tissue that do not contain the target enzyme or molecule of interest. This results in unwanted background staining, which can obscure the true signal and lead to misinterpretation of the results.[1] Causes can range from interactions between reagents and tissue components to endogenous enzyme activity that can also process the substrate.[2]
Q2: What are the primary causes of high background staining with indolyl substrates?
High background staining is a common issue in histochemistry and can originate from several factors:
-
Endogenous Enzyme Activity: Tissues naturally contain enzymes like peroxidases or phosphatases that can react with the detection system, causing false positive signals.[3][4]
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Improper Fixation: Over-fixation or under-fixation can alter tissue morphology and charge, creating reactive sites for non-specific binding.[3]
-
Inadequate Blocking: Failure to block reactive sites in the tissue can lead to non-specific binding of detection reagents.[5]
-
Hydrophobic and Ionic Interactions: The substrate or detection reagents can bind non-specifically to tissue components through hydrophobic or charge-based interactions.
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Reagent Concentration: Using excessively high concentrations of substrates or other reagents can increase the likelihood of non-specific binding.[3]
Q3: How can I differentiate between a true signal and non-specific background?
Running proper controls is essential. The most critical control is a negative control , where the primary detection molecule (e.g., the primary antibody in IHC, or a specific enzyme activator if applicable) is omitted from the protocol.[3] Any staining observed in this control is likely due to non-specific binding from other reagents or endogenous factors.
Q4: What is the purpose of a blocking step?
Blocking is a crucial step to prevent non-specific binding. It involves incubating the tissue with a solution of proteins or other molecules that bind to "sticky" or reactive sites.[5] This effectively saturates these non-specific sites, preventing subsequent reagents from binding to them and thereby reducing background noise to improve the signal-to-noise ratio.[6]
Troubleshooting Guide
This guide addresses common issues of non-specific staining in a problem-cause-solution format.
| Problem | Potential Cause | Recommended Solution |
| Diffuse, High Background Staining | Endogenous Enzyme Activity: Tissues contain enzymes (e.g., peroxidases, alkaline phosphatases) that can generate a signal from the substrate.[3] | Perform an enzyme quenching step. For peroxidases, incubate slides in 3% H₂O₂.[7][8] For alkaline phosphatase, add an inhibitor like levamisole to the substrate buffer. |
| Inadequate Blocking: Non-specific protein binding sites on the tissue are not saturated.[5] | Increase the concentration (e.g., up to 5%) or incubation time of the blocking agent (e.g., Normal Serum, BSA).[3][5] Ensure the blocking serum is from the species in which the secondary antibody (if used) was raised.[6] | |
| Incomplete Deparaffinization: Residual paraffin in the tissue can trap reagents and cause patchy background.[3][7] | Use fresh xylene and ensure sufficient incubation time during the deparaffinization steps.[3][7] | |
| Tissue Sections Drying Out: Allowing sections to dry at any point during the staining process can cause high, irreversible background staining.[3][4] | Keep slides in a humidified chamber during incubations and ensure they remain covered in buffer during wash steps.[4] | |
| Specific, but Unwanted Staining | Cross-Reactivity: Detection reagents may bind to molecules with similar structures to the target.[9] | Run a negative control without the primary antibody to see if the secondary antibody is the cause.[1] Consider using pre-adsorbed secondary antibodies.[1] |
| Endogenous Biotin (for Biotin-based systems): Tissues like the liver, kidney, and brain have high levels of endogenous biotin, which can be bound by avidin/streptavidin in the detection system. | Pre-treat the tissue with an avidin/biotin blocking kit to saturate endogenous biotin before applying the detection system. | |
| Formation of Precipitate/Crystals | Substrate Instability: The substrate solution may be old, improperly prepared, or at the wrong pH, causing it to precipitate. | Always prepare substrate solutions fresh before use. Verify the pH and composition of the buffer. |
| Insufficient Washing: Unbound reagents are not adequately washed away between steps, leading to their precipitation or non-specific reaction later.[4][10] | Increase the duration and/or number of wash steps. Use a gentle agitation during washing.[4][10] |
Experimental Protocols
Protocol 1: Blocking Endogenous Peroxidase Activity
This protocol is essential when using a horseradish peroxidase (HRP)-based detection system.
-
Deparaffinize and Rehydrate: Process tissue sections through xylene and a graded series of ethanol to water as per your standard protocol.
-
Quenching Step: Immerse the slides in a solution of 3% hydrogen peroxide (H₂O₂) in methanol or distilled water.[7]
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Washing: Rinse the slides thoroughly with PBS or TBS buffer three times for 5 minutes each.
-
Proceed to Blocking: The tissue is now ready for the standard protein blocking step.
Protocol 2: General Protein Blocking
This step should be performed before incubation with the primary detection reagent.
-
Preparation: Following rehydration and any necessary antigen retrieval or endogenous enzyme quenching, wash the slides in buffer.
-
Blocking Solution: Prepare a blocking solution. Common choices include:
-
Incubation: Cover the tissue section completely with the blocking solution. Incubate in a humidified chamber for at least 30-60 minutes at room temperature.
-
Do Not Rinse: Gently tap off the excess blocking solution but do not rinse before proceeding to the primary reagent incubation. The primary reagent should be diluted in the same blocking buffer for optimal results.[5]
Visualized Workflows and Logic
References
- 1. bosterbio.com [bosterbio.com]
- 2. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 3. biossusa.com [biossusa.com]
- 4. High background in immunohistochemistry | Abcam [abcam.com]
- 5. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. documents.cap.org [documents.cap.org]
- 10. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
improving signal-to-noise ratio in 5-Bromo-1H-indol-3-yl acetate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays utilizing 5-Bromo-1H-indol-3-yl acetate as a chromogenic substrate for esterase activity.
Troubleshooting Guide
High background noise and low signal are common challenges in enzyme assays. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Background Signal
High background can manifest as excessive color development in negative control wells, leading to a reduced signal-to-noise ratio and decreased assay sensitivity.
| Probable Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | This compound can undergo non-enzymatic hydrolysis, especially at alkaline pH. It is advisable to prepare the substrate solution fresh for each experiment and maintain it on ice. One study noted that 5-bromoindoxyl acetate is less prone to hydrolysis artifacts across a range of pH values compared to unsubstituted indoxyl acetate.[1] |
| Contaminated Reagents or Buffers | Microbial or chemical contamination in buffers or reagent solutions can lead to non-specific color formation. Prepare fresh buffers using high-purity water and filter-sterilize if necessary. Ensure all glassware and plasticware are thoroughly clean. |
| Sub-optimal pH | While many esterase assays are performed at neutral to slightly alkaline pH, the optimal pH for esterase activity with 5-bromoindoxyl acetate has been reported to be approximately 5.[1] Operating at a sub-optimal pH can increase non-enzymatic hydrolysis. |
| Extended Incubation Time or Elevated Temperature | Prolonged incubation or high temperatures can increase the rate of both enzymatic and non-enzymatic reactions, contributing to high background. Optimize incubation time and temperature to achieve a robust signal without excessive background. |
| Light Exposure | Indolyl substrates and their reaction products can be light-sensitive. Protect the substrate solution and the assay plate from direct light during incubation. |
Issue 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from inactive enzymes to improper assay conditions.
| Probable Cause | Recommended Solution |
| Inactive Enzyme | Improper storage or handling can lead to a loss of enzyme activity. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Prepare fresh enzyme dilutions for each experiment. |
| Sub-optimal Enzyme or Substrate Concentration | The concentrations of both the enzyme and the substrate are critical for optimal signal generation. Perform a titration of both the enzyme and this compound to determine the optimal concentrations for your specific assay conditions. |
| Incorrect Buffer Composition | Components of the assay buffer can inhibit enzyme activity. Ensure the buffer composition, ionic strength, and pH are compatible with the enzyme. For instance, some esterases are inhibited by high salt concentrations. |
| Incomplete Solubilization of the Indigo Product | The product of the enzymatic reaction, 5,5'-dibromo-indigo, is an insoluble precipitate. For accurate quantification, this precipitate must be fully dissolved. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective solvents for this purpose.[1][2] |
| Incorrect Wavelength for Absorbance Reading | The maximum absorbance of the dissolved 5,5'-dibromo-indigo should be used for quantification. The absorption maximum for 5,5'-dibromoindigo in a DMSO:water mixture has been reported to be around 623 nm.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The assay is based on the enzymatic hydrolysis of the colorless substrate, this compound, by an esterase. This reaction releases 5-bromo-indoxyl, which in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, colored precipitate, 5,5'-dibromo-indigo. The intensity of the color is proportional to the esterase activity.
Q2: How should I prepare the this compound substrate solution?
A2: Due to its limited solubility in aqueous solutions, the substrate should first be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being diluted to the final working concentration in the assay buffer. It is recommended to prepare the substrate solution fresh for each experiment.
Q3: The indigo product is a precipitate. How can I accurately quantify the signal in a microplate reader?
A3: To quantify the insoluble 5,5'-dibromo-indigo, the reaction can be stopped, and the precipitate can be dissolved in an appropriate organic solvent. DMSO is commonly used for this purpose. After solubilization, the absorbance of the resulting colored solution can be measured.
Q4: What is the optimal pH for this assay?
A4: The optimal pH can be enzyme-dependent. However, for non-specific esterase activity, a pH optimum of approximately 5 has been reported for 5-bromoindoxyl acetate.[1] It is recommended to perform a pH optimization study for your specific enzyme.
Q5: Can I use this assay for high-throughput screening?
A5: Yes, this assay can be adapted for a microplate format, making it suitable for high-throughput screening of esterase activity or inhibitors.
Experimental Protocols
Protocol 1: Microplate-Based Esterase Activity Assay
This protocol provides a general guideline for determining esterase activity in a 96-well plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0, or as optimized for your enzyme)
-
Esterase-containing sample (and appropriate controls)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-20 mg/mL). From this stock, prepare a working solution by diluting it in the assay buffer to the desired final concentration (e.g., 0.1-1 mM).
-
Assay Setup:
-
Add 50 µL of the enzyme sample (or buffer for the blank) to each well.
-
Include a "no enzyme" control to measure non-enzymatic hydrolysis.
-
-
Reaction Initiation: Add 50 µL of the substrate working solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 25-37°C) for a predetermined time (e.g., 15-60 minutes). The incubation should be carried out in the dark.
-
Reaction Termination and Solubilization: Stop the reaction by adding 100 µL of DMSO to each well. Mix thoroughly by pipetting up and down to ensure the complete dissolution of the 5,5'-dibromo-indigo precipitate.
-
Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for 5,5'-dibromo-indigo (around 623 nm).
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples to determine the net absorbance due to enzymatic activity.
Quantitative Data Summary
Table 1: Recommended Assay Parameters (General Guidance)
| Parameter | Recommended Range/Value | Notes |
| Substrate Concentration | 0.1 - 1.0 mM | Optimal concentration should be determined experimentally by substrate titration. |
| Enzyme Concentration | Variable | Should be titrated to ensure the reaction rate is linear over the incubation period. |
| pH | 5.0 - 8.0 | The optimal pH is enzyme-dependent. A pH of ~5 has been reported as optimal for some esterases with this substrate.[1] |
| Temperature | 25 - 37 °C | The optimal temperature is enzyme-dependent. |
| Incubation Time | 15 - 60 minutes | Should be optimized to obtain a measurable signal without reaching substrate limitation or significant non-enzymatic hydrolysis. |
| Solubilization Solvent | DMSO or DMF | Ensure complete dissolution of the indigo precipitate before reading the absorbance. |
| Measurement Wavelength | ~623 nm | The exact λmax may vary slightly depending on the solvent composition. |
Visualizations
References
Technical Support Center: Troubleshooting 5-Bromo-1H-indol-3-yl acetate Staining
Welcome to the technical support center for 5-Bromo-1H-indol-3-yl acetate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues of weak or absent staining in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chromogenic substrate used for the detection of esterase activity. In the presence of an active esterase enzyme, the acetate group is cleaved from the molecule. The resulting product, 5-bromoindoxyl, is then oxidized, leading to the formation of a water-insoluble, blue precipitate (5,5'-dibromoindigo) at the site of enzymatic activity.
Q2: What are the optimal storage conditions for this compound?
To ensure the stability of the substrate, it should be stored as a solid at -20°C in a dark, inert atmosphere.[1] Solutions of the substrate may not be stable over long periods and can form precipitates.[1] It is highly recommended to prepare fresh solutions for each experiment.
Q3: What is the recommended solvent for dissolving this compound?
While specific solubility data is limited, indole derivatives are often dissolved in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being diluted in an aqueous buffer for the staining procedure.
Q4: What is the optimal pH for esterase activity with this substrate?
The optimal pH can vary depending on the specific esterase being studied. One study using 5-bromoindoxyl acetate for the histochemical demonstration of esterases found an optimal pH of approximately 5.0.[2] However, other esterases have shown optimal activity at a pH of 8.0.[3] Therefore, it is crucial to optimize the pH for your specific experimental system.
Troubleshooting Weak or Absent Staining
Weak or absent blue precipitate formation is a common issue in esterase staining assays. The following guide provides potential causes and solutions to help you troubleshoot your experiment.
Summary of Potential Issues and Solutions
| Potential Cause | Possible Solution |
| Substrate Issues | |
| Degraded Substrate | Ensure this compound is stored correctly (-20°C, protected from light).[1] Use a fresh batch of the substrate. |
| Improperly Prepared Substrate Solution | Prepare fresh substrate solution for each experiment.[1] Ensure the substrate is fully dissolved in the organic solvent before dilution in the buffer. |
| Incorrect Substrate Concentration | Optimize the substrate concentration. Too low a concentration can lead to a weak signal, while too high a concentration may lead to non-specific precipitation. |
| Enzyme/Sample Issues | |
| Low or Absent Esterase Activity | Use a positive control with known esterase activity to validate the protocol. Ensure the tissue/cell samples have not been over-fixed, which can inactivate enzymes. |
| Inactive Enzyme | Avoid harsh sample preparation conditions that could denature the enzyme (e.g., excessive heat). |
| Protocol and Buffer Conditions | |
| Suboptimal pH | Optimize the pH of the incubation buffer. Test a range of pH values (e.g., 5.0 to 8.0) to find the optimum for your specific esterase.[2][3] |
| Suboptimal Temperature | Perform the incubation at the optimal temperature for your esterase. Most esterases have an optimal temperature between 37°C and 50°C. |
| Incorrect Incubation Time | Increase the incubation time to allow for sufficient product formation. Monitor the color development to avoid over-incubation. |
| Presence of Inhibitors | Ensure that none of the buffers or reagents contain known esterase inhibitors (e.g., organophosphates). |
Detailed Experimental Protocol
The following is a general protocol for esterase staining in tissue sections using this compound. This protocol should be optimized for your specific application.
Materials:
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Buffer (e.g., 0.1 M Tris-HCl or 0.1 M Phosphate buffer, pH optimized for your esterase)
-
Tissue sections (fresh frozen or lightly fixed)
-
Mounting medium
Procedure:
-
Preparation of Substrate Stock Solution:
-
Dissolve this compound in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Staining Solution:
-
Immediately before use, dilute the substrate stock solution in the appropriate buffer to the desired final concentration (e.g., 0.1-1 mg/mL). The optimal concentration should be determined experimentally.
-
-
Tissue Preparation:
-
For frozen sections, air dry the slides for 10-15 minutes.
-
For fixed tissues, ensure they are adequately deparaffinized and rehydrated. Light fixation is recommended to preserve enzyme activity.
-
-
Staining:
-
Cover the tissue sections with the freshly prepared staining solution.
-
Incubate in a humidified chamber at the optimal temperature (e.g., 37°C) for 15-60 minutes, or until the desired intensity of the blue precipitate is observed.
-
-
Washing and Counterstaining:
-
Gently rinse the slides with buffer to stop the reaction.
-
If desired, counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Visualizing Experimental and Troubleshooting Workflows
Signaling Pathway of Staining Reaction
Caption: Enzymatic conversion of the substrate to a visible precipitate.
Troubleshooting Logic for Weak Staining
Caption: A logical workflow for troubleshooting weak or absent staining.
References
Validation & Comparative
A Comprehensive Guide to Indolyl Substrates for Esterase Detection
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of esterase activity are crucial in a multitude of research and development applications, from understanding fundamental biological processes to high-throughput screening in drug discovery. Indolyl-based substrates have emerged as a versatile and widely used class of reagents for this purpose, offering a range of detection modalities including chromogenic, fluorogenic, and chemiluminescent methods. This guide provides an objective comparison of various indolyl substrates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal substrate for their specific needs.
Principles of Indolyl Substrate-Based Esterase Detection
Indolyl substrates for esterase detection are synthetic molecules that consist of an indoxyl moiety linked to an acyl group via an ester bond. The fundamental principle of detection relies on the enzymatic hydrolysis of this ester bond by esterases. This cleavage releases an unstable indoxyl intermediate. The subsequent fate of this intermediate determines the nature of the detectable signal, forming the basis for chromogenic, fluorogenic, and chemiluminescent assays.
Comparison of Indolyl Substrates and Detection Methods
The choice of an indolyl substrate and the corresponding detection method depends on several factors, including the required sensitivity, the experimental context (e.g., in vitro assay, cell-based imaging, or Western blotting), and the available instrumentation. The following sections provide a detailed comparison of the most common indolyl substrates and their associated detection methods.
Data Presentation: Quantitative Comparison of Indolyl Substrates
The kinetic parameters of an enzyme-substrate reaction, Michaelis constant (Km) and maximum velocity (Vmax), are critical for evaluating substrate specificity and reaction efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax signifies a faster reaction rate at saturating substrate concentrations. The following table summarizes available kinetic data for selected indolyl substrates with different esterases.
| Substrate | Enzyme | Km | Vmax | Detection Method | Reference |
| Indoxyl Acetate | Acetylcholinesterase (from electric eel) | 3.21 x 10-3 mol/L | 7.71 x 10-8 kat | Chromogenic | [1] |
| Indoxyl Acetate | Lipase | 8.72 mmol/l | Not Specified | Chromogenic | [2] |
| p-Nitrophenyl Acetate | Pig Liver Esterase 1 | Not Specified | 1.70 µmol/mg/min | Chromogenic | [3] |
| p-Nitrophenyl Acetate | Pig Liver Esterase 6 | Not Specified | 2.13 µmol/mg/min | Chromogenic | [3] |
Note: Direct comparative kinetic data for a range of indolyl substrates with the same esterase is limited in the current literature. The data presented is from different studies and enzyme sources, and therefore should be interpreted with caution when making direct comparisons. p-Nitrophenyl acetate is included as a common non-indolyl chromogenic substrate for reference.
Signaling Pathways and Experimental Workflows
Chromogenic Detection
The most traditional method for esterase detection using indolyl substrates is chromogenic. This method is well-suited for applications where a visible color change is desired, such as in histochemical staining, colony screening, and basic in vitro assays.
Caption: Chromogenic detection of esterase activity.
Fluorogenic Detection
Fluorogenic assays offer significantly higher sensitivity compared to chromogenic methods. These assays capitalize on the inherent fluorescence of the indoxyl intermediate or its reduced product, leucoindigo. This method is ideal for high-throughput screening and quantitative measurements of enzyme activity in solution.
Caption: Fluorogenic detection of esterase activity.
Chemiluminescent Detection
For applications requiring the utmost sensitivity, chemiluminescent assays are the method of choice. This technique is based on the generation of hydrogen peroxide (H2O2) during the oxidation of the indoxyl intermediate. The H2O2 produced then participates in a light-emitting reaction, typically catalyzed by horseradish peroxidase (HRP).
Caption: Chemiluminescent detection of esterase activity.
Experimental Protocols
The following are generalized protocols for the three main types of esterase assays using indolyl substrates. These should be optimized for specific enzymes, substrates, and experimental conditions.
Chromogenic Esterase Assay Protocol (Microplate Format)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the esterase being studied (e.g., 50 mM Tris-HCl, pH 7.4).
-
Substrate Stock Solution: Dissolve the indolyl substrate (e.g., 5-Bromo-4-chloro-3-indolyl acetate) in a minimal amount of an organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1-5 mM). Protect from light.
-
Enzyme Solution: Prepare a dilution of the esterase sample in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to each well of a 96-well microplate. Include a blank control with assay buffer instead of the enzyme.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the color development over time by measuring the absorbance at the appropriate wavelength for the resulting indigo dye (typically between 540-615 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the sample wells.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Fluorogenic Esterase Assay Protocol (Microplate Format)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Phosphate buffer, pH 7.0).
-
Substrate Stock Solution: Dissolve the fluorogenic indolyl substrate (e.g., N-methylindoxyl acetate) in an organic solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM).
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to the final desired concentration (e.g., 10-100 µM).
-
Enzyme Solution: Dilute the esterase sample in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a black 96-well microplate, add 50 µL of the enzyme solution. Include a blank control with buffer only.
-
Start the reaction by adding 50 µL of the working substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorescent product (e.g., Ex/Em ~490/525 nm for N-methylindoxyl).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the sample wells.
-
Determine the reaction rate from the slope of the linear phase of the fluorescence versus time curve.
-
Chemiluminescent Esterase Assay Protocol (Microplate Format)
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer compatible with both the esterase and the chemiluminescent reaction (e.g., 100 mM Tris-HCl, pH 8.5).
-
Substrate Stock Solution: Dissolve the indolyl substrate (e.g., 5-Bromo-4-chloro-3-indolyl phosphate for alkaline phosphatase, an esterase) in an appropriate solvent.
-
Chemiluminescent Detection Reagent: Prepare a solution containing a luminol analogue (e.g., isoluminol), an enhancer (e.g., p-iodophenol), and horseradish peroxidase (HRP) in a suitable buffer. Commercial kits are widely available and recommended for optimal performance.
-
-
Assay Procedure:
-
In a white, opaque 96-well microplate, add 50 µL of the esterase sample. Include a blank control.
-
Add 50 µL of the indolyl substrate solution to initiate the esterase reaction and incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature. This allows for the accumulation of hydrogen peroxide.
-
Add 100 µL of the chemiluminescent detection reagent to each well.
-
Immediately measure the light emission using a luminometer.
-
-
Data Analysis:
-
Subtract the relative light units (RLU) of the blank from the sample wells.
-
The intensity of the chemiluminescent signal is proportional to the amount of H2O2 produced, which in turn is proportional to the esterase activity.
-
Conclusion
Indolyl substrates offer a powerful and adaptable toolkit for the detection and quantification of esterase activity. The choice between chromogenic, fluorogenic, and chemiluminescent detection methods should be guided by the specific requirements of the assay, particularly the need for sensitivity versus the simplicity of the procedure. By understanding the underlying principles and having access to reliable protocols, researchers can effectively leverage these substrates to advance their scientific investigations.
References
- 1. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response [frontiersin.org]
A Comparative Guide to Chromogenic Substrates for Esterase Detection: Alternatives to 5-Bromo-1H-indol-3-yl acetate
For researchers, scientists, and drug development professionals engaged in the study of esterases, the selection of an appropriate chromogenic substrate is critical for accurate and reliable enzyme activity detection. 5-Bromo-1H-indol-3-yl acetate has been a staple in this field; however, a variety of alternative substrates have been developed, each offering distinct advantages in terms of colorimetric properties, sensitivity, and substrate specificity. This guide provides an objective comparison of key alternatives, supported by available data and detailed experimental protocols to aid in the selection of the optimal substrate for your research needs.
The primary alternatives to this compound can be broadly categorized into two main groups: other indoxyl-based substrates with varying substitutions and acyl chains, and p-nitrophenyl (pNP) derivatives. Indoxyl-based substrates, upon enzymatic cleavage, release an indoxyl derivative that undergoes oxidative dimerization to form a colored precipitate. In contrast, pNP-based substrates release p-nitrophenol, a yellow, soluble chromophore.
Comparative Analysis of Chromogenic Esterase Substrates
The performance of a chromogenic substrate is determined by several key parameters, including its affinity for the enzyme (Km), the maximum rate of reaction (Vmax), the resulting color of the product, and its stability. While direct comparative studies under identical conditions are limited, the following table summarizes the characteristics of this compound and its common alternatives based on available data.
| Substrate | Chromophore | Acyl Group | Resulting Color | Key Characteristics |
| This compound | 5-Bromoindoxyl | Acetate (C2) | Blue-Green | Standard substrate, forms a fine precipitate. |
| Magenta™-butyrate (5-Bromo-6-chloro-3-indolyl butyrate) | 5-Bromo-6-chloroindoxyl | Butyrate (C4) | Magenta/Purple | Produces a distinct magenta-colored precipitate, offering a different color option for multiplexing or clearer visualization.[1] |
| X-caprylate (5-Bromo-4-chloro-3-indolyl caprylate) | 5-Bromo-4-chloroindoxyl | Caprylate (C8) | Blue | Used for detecting esterases with a preference for longer acyl chains (C8 activity).[1] |
| p-Nitrophenyl acetate (pNPA) | p-Nitrophenol | Acetate (C2) | Yellow (soluble) | Commonly used for quantitative spectrophotometric assays due to its soluble product. However, it is known to be unstable in aqueous solutions.[2] |
Signaling Pathways and Experimental Workflows
The enzymatic detection using these chromogenic substrates follows a straightforward pathway. The fundamental principle involves the enzymatic hydrolysis of an ester bond, leading to the release of a chromophore.
Caption: General enzymatic reaction pathway for chromogenic esterase substrates.
The released indoxyl from substrates like this compound, Magenta-butyrate, and X-caprylate undergoes a subsequent dimerization and oxidation step to form the final colored precipitate.
Caption: Formation of the colored precipitate from indoxyl derivatives.
A typical experimental workflow for comparing the performance of different chromogenic substrates is outlined below.
Caption: A generalized experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key chromogenic esterase substrates.
Protocol 1: Esterase Assay using Indoxyl-Based Substrates (e.g., this compound, Magenta™-butyrate, X-caprylate)
This protocol is a general guideline for a qualitative or semi-quantitative assay, often used in microbiology and histochemistry.
Materials:
-
Indoxyl-based substrate (e.g., this compound, Magenta™-butyrate, X-caprylate)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution (e.g., purified esterase, cell lysate, or bacterial colonies on a plate)
-
Microplate or Petri dishes
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the indoxyl-based substrate in DMF or DMSO to a concentration of 20-40 mg/mL. Store this stock solution protected from light at -20°C.
-
Prepare Working Solution:
-
For liquid assays: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM).
-
For agar plates: Cool autoclaved agar medium to 45-50°C and add the substrate stock solution to a final concentration of 20-40 µg/mL.[3] Mix gently and pour into Petri dishes.
-
-
Enzyme Reaction:
-
In liquid: Add the enzyme solution to the substrate working solution and incubate at the optimal temperature for the enzyme.
-
On plates: Inoculate the agar plates with the microbial sample.[3]
-
-
Detection: Observe the development of the colored precipitate (blue-green, magenta, or blue) over time. For liquid assays, the precipitate can be quantified by pelleting and resuspending, or by endpoint absorbance measurement of the solubilized product, though this is less common.
Protocol 2: Quantitative Esterase Assay using p-Nitrophenyl Acetate (pNPA)
This protocol is designed for the quantitative measurement of esterase activity in a spectrophotometer.
Materials:
-
p-Nitrophenyl acetate (pNPA)
-
Isopropanol or ethanol for stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare pNPA Stock Solution: Dissolve pNPA in isopropanol or ethanol to a concentration of 10-20 mM.
-
Prepare Working Solution: Dilute the pNPA stock solution in the assay buffer to the desired final working concentration (typically in the low millimolar range). Prepare this solution fresh as pNPA is unstable in aqueous solutions.[2]
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 50 µL of the enzyme solution and initiate the reaction by adding 50 µL of the pNPA working solution.
-
Blank/Control Wells: Add 50 µL of the assay buffer (without enzyme) and 50 µL of the pNPA working solution to measure the rate of spontaneous hydrolysis.
-
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode (reading every 30-60 seconds) for 10-30 minutes at the optimal temperature for the enzyme.
-
Data Analysis:
-
Subtract the rate of spontaneous hydrolysis (from the blank wells) from the rate of the enzymatic reaction.
-
Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol at pH 7.5 being approximately 18,000 M⁻¹cm⁻¹.
-
Conclusion
The choice of a chromogenic substrate for esterase detection depends on the specific requirements of the assay. While This compound remains a widely used substrate, alternatives like Magenta™-butyrate offer a distinct color for better visualization or multiplexing capabilities. X-caprylate is valuable for probing the substrate specificity of esterases towards longer-chain fatty acid esters. For quantitative, high-throughput screening, p-nitrophenyl acetate , despite its instability, is often preferred due to its soluble product and ease of detection. For enhanced sensitivity, fluorogenic substrates may also be considered, as they often provide a lower limit of detection compared to chromogenic options.[4] By understanding the properties of each substrate and employing standardized protocols, researchers can ensure the generation of accurate and reliable data in their enzymatic studies.
References
A Comparative Guide to Esterase Substrates in Histochemistry
For researchers, scientists, and drug development professionals, the accurate in situ detection of esterase activity is crucial for a variety of applications, from fundamental cell biology to assessing cellular health and prodrug activation. The choice of substrate for histochemical analysis is paramount, directly impacting the sensitivity, specificity, and localization of the enzymatic activity. This guide provides an objective comparison of the primary classes of esterase substrates, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Key Performance Indicators of Esterase Substrates
The ideal histochemical substrate for esterase detection should exhibit several key characteristics:
-
High Specificity: The substrate should be selectively hydrolyzed by the esterase of interest, minimizing off-target reactions with other enzymes.
-
High Sensitivity: The substrate should be efficiently converted into a detectable product, allowing for the visualization of low levels of enzyme activity.
-
Precise Localization: The final product of the enzymatic reaction should be insoluble and precipitate at the site of enzyme activity, preventing diffusion and ensuring accurate spatial resolution.
-
Stability: The substrate and the resulting product should be stable under the experimental conditions.
-
Ease of Use: The protocol should be straightforward and reproducible.
This guide will compare three main classes of esterase substrates: indigogenic (indoxyl-based), azo-dye (naphthyl-based), and fluorogenic substrates. Additionally, immunohistochemistry will be discussed as an alternative method for detecting specific esterase enzymes.
Comparison of Esterase Substrate Performance
The following table summarizes the key performance characteristics of the major classes of esterase substrates used in histochemistry.
| Substrate Class | Principle | Common Substrates | Detection Method | Sensitivity | Localization | Specificity | Key Advantages | Key Disadvantages |
| Indigogenic | Enzymatic hydrolysis of an indoxyl ester releases indoxyl, which is then oxidized to form an insoluble, colored indigo dye. | 5-Bromoindoxyl acetate, 5-Bromo-4-chloro-3-indolyl acetate (X-acetate) | Brightfield Microscopy | Moderate | Good to Excellent | Non-specific | Excellent localization, especially with halogenated substrates; stable final product. | Reaction can be slow; potential for non-enzymatic oxidation; lower sensitivity than fluorogenic methods. |
| Azo-Dye | Enzymatic hydrolysis of a naphthyl ester releases a naphthol derivative, which couples with a diazonium salt to form an insoluble, colored azo dye. | α-Naphthyl acetate, Naphthol AS-D chloroacetate | Brightfield Microscopy | Moderate | Fair to Good | Non-specific (can be made more specific with inhibitors) | Rapid reaction; intense color development. | Potential for diffusion of the naphthol intermediate, leading to poorer localization; diazonium salts can be inhibitory to some enzymes. |
| Fluorogenic | Enzymatic hydrolysis of a non-fluorescent ester substrate releases a highly fluorescent product. | Fluorescein diacetate (FDA), Calcein AM, 4-Methylumbelliferyl acetate | Fluorescence Microscopy | High | Good | Non-specific | High sensitivity; allows for quantitative analysis of enzyme activity. | Fluorescent product can leak from cells (e.g., fluorescein); requires a fluorescence microscope; photobleaching can be an issue. |
| Immunohistochemistry | An antibody specific to a particular esterase enzyme is used to detect its presence in tissue sections. | N/A | Brightfield or Fluorescence Microscopy | High | Excellent | High (specific to the target esterase) | High specificity for a particular esterase isozyme; allows for co-localization studies. | Dependent on the availability of a specific antibody; can be a more complex and time-consuming protocol. |
Experimental Protocols
Indigogenic Method: 5-Bromo-4-chloro-3-indolyl acetate (X-acetate) Staining
This protocol is adapted for frozen tissue sections.
Materials:
-
Frozen tissue sections (10-15 µm)
-
Fixative (e.g., cold acetone or 4% paraformaldehyde)
-
Phosphate buffer (0.1 M, pH 7.4)
-
5-Bromo-4-chloro-3-indolyl acetate (X-acetate) stock solution (e.g., 20 mg/mL in dimethylformamide)
-
Potassium ferricyanide
-
Potassium ferrocyanide
-
Magnesium chloride
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Mounting medium
Procedure:
-
Cut frozen sections and mount on slides.
-
Fix the sections as required (e.g., cold acetone for 10 minutes). Air dry.
-
Prepare the incubation solution immediately before use:
-
To 10 mL of 0.1 M phosphate buffer (pH 7.4), add:
-
50 µL of X-acetate stock solution
-
0.5 mL of 10 mM potassium ferricyanide
-
0.5 mL of 10 mM potassium ferrocyanide
-
10 µL of 1 M magnesium chloride
-
-
-
Incubate the sections in this solution at 37°C for 15-60 minutes, or until the desired staining intensity is reached. Protect from light.
-
Rinse the slides in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Rinse in distilled water.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Expected Results: Sites of esterase activity will appear as a blue to blue-green precipitate.
Azo-Dye Method: α-Naphthyl Acetate Staining
This protocol is suitable for demonstrating non-specific esterase activity in tissue sections.[1][2][3][4][5]
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Fixative (e.g., formalin)
-
Phosphate buffer (0.1 M, pH 7.4)
-
α-Naphthyl acetate
-
Fast Blue BB salt or Pararosaniline
-
Sodium nitrite (for pararosaniline method)
-
Acetone or other solvent for substrate
-
Nuclear counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure using Pararosaniline:
-
Deparaffinize and rehydrate paraffin sections if necessary.
-
Prepare the hexazotized pararosaniline by mixing equal volumes of 4% sodium nitrite and a stock solution of pararosaniline in 2N HCl. Let it stand for 1 minute.[5]
-
Prepare the incubation medium:
-
To 40 mL of 0.1 M phosphate buffer (pH 7.4), add the hexazotized pararosaniline.
-
Dissolve 10 mg of α-naphthyl acetate in 0.5 mL of acetone and add to the buffer mixture.
-
Filter the solution before use.
-
-
Incubate sections in the filtered solution at room temperature for 30-60 minutes.
-
Wash thoroughly in tap water.
-
Counterstain with Hematoxylin.
-
Dehydrate, clear, and mount.
Expected Results: Sites of esterase activity will show a red-brown precipitate.[1]
Fluorogenic Method: Calcein AM Staining for Cell Viability
This protocol is designed for assessing esterase activity in live cultured cells as an indicator of cell viability.[6][7][8][9]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Calcein AM stock solution (1 mM in DMSO)
-
Fluorescence microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Prepare a working solution of Calcein AM by diluting the stock solution to a final concentration of 1-5 µM in PBS or culture medium without serum.[6]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[6]
-
Remove the Calcein AM solution and wash the cells twice with PBS.
-
Add fresh PBS or culture medium to the cells.
-
Visualize the cells under a fluorescence microscope.
Expected Results: Live cells with intact membranes and active esterases will show bright green fluorescence.[6]
Alternative Method: Immunohistochemistry for Specific Esterase Detection
This is a general protocol for detecting a specific esterase (e.g., Carboxylesterase 1) in paraffin-embedded tissue. The specific antibody and antigen retrieval method should be optimized.[10][11][12][13]
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase
-
Blocking buffer (e.g., normal serum)
-
Primary antibody against the target esterase
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.[10]
-
Perform antigen retrieval by heating the slides in the appropriate buffer.[10]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.[10]
-
Wash with buffer (e.g., PBS).
-
Block non-specific binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash with buffer.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes.
-
Wash with buffer.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with buffer.
-
Develop the color with the DAB substrate-chromogen solution.
-
Wash with water.
-
Counterstain with Hematoxylin.[10]
-
Dehydrate, clear, and mount.
Expected Results: Sites of the specific esterase will be stained brown.
Visualizing the Methodologies
Experimental Workflow for Histochemical Esterase Staining
Caption: General workflow for histochemical detection of esterase activity.
Chemical Principle of Indigogenic Substrate Reaction
Caption: Enzymatic conversion of an indoxyl substrate to an insoluble indigo dye.
Chemical Principle of Azo-Dye Coupling Reaction
Caption: Formation of a colored azo dye precipitate from a naphthyl substrate.
Conclusion
The selection of an appropriate substrate for the histochemical detection of esterase activity is a critical step that influences the outcome and interpretation of an experiment. Indigogenic substrates, particularly halogenated derivatives, offer excellent localization of enzymatic activity. Azo-dye methods provide a rapid and intense color reaction but may suffer from diffusion artifacts. For high sensitivity and quantitative analysis, fluorogenic substrates are the method of choice, although they require specialized equipment. Finally, for the specific detection of a particular esterase isozyme, immunohistochemistry is the most suitable approach, provided a specific antibody is available. By understanding the principles, advantages, and limitations of each method, researchers can select the optimal substrate to achieve their scientific goals.
References
- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 2. benchchem.com [benchchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pscientifics.com [pscientifics.com]
- 6. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 7. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. protocols.io [protocols.io]
- 13. protocols.io [protocols.io]
A Head-to-Head Comparison: Unveiling the Advantages of Salmon-gal over X-gal for Enhanced β-Galactosidase Detection
For researchers, scientists, and drug development professionals seeking greater sensitivity and efficiency in β-galactosidase reporter assays, the choice of chromogenic substrate is paramount. While X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) has long been the established standard for blue-white screening and histochemical staining, emerging evidence highlights significant advantages offered by an alternative: Salmon-gal (6-chloro-3-indolyl-β-D-galactopyranoside).
This guide provides an objective comparison of Salmon-gal and X-gal, supported by experimental data, to inform the selection of the optimal substrate for your research needs. While the initially requested comparison with "5-Bromo-1H-indol-3-yl acetate" could not be conducted due to its non-viability as a β-galactosidase substrate, this guide focuses on a pertinent and advantageous alternative. The primary advantages of Salmon-gal, particularly when used in conjunction with tetrazolium salts, lie in its enhanced sensitivity and the rapidity of color development, enabling the detection of lower levels of β-galactosidase activity in a fraction of the time required for X-gal.
Executive Summary of Key Differences
| Feature | Salmon-gal | X-gal | Advantage |
| Sensitivity | Higher, especially with tetrazolium salts.[1][2] | Standard | Salmon-gal |
| Reaction Speed | Faster color development.[1][2] | Slower | Salmon-gal |
| Precipitate Color | Salmon-pink to reddish-pink (with FeCN), dark purple to dark brown (with tetrazolium salts).[2] | Blue | Application-dependent |
| Established Use | Growing, particularly in sensitive applications. | Widespread, well-established. | X-gal |
| Protocol Complexity | Similar to X-gal, with the addition of tetrazolium salts for enhanced detection. | Standard and widely documented. | Neutral |
Unveiling the Mechanism: How They Work
Both Salmon-gal and X-gal are chromogenic substrates that are cleaved by the enzyme β-galactosidase. This enzymatic cleavage releases a colorless indolyl molecule. In the presence of an oxidizing agent, typically a mixture of potassium ferricyanide and ferrocyanide (FeCN), two of these indolyl molecules dimerize to form an insoluble, colored precipitate at the site of enzymatic activity.
The key difference lies in the halogen substitutions on the indole ring, which influences the color of the resulting precipitate and the kinetics of the reaction. For enhanced performance, Salmon-gal is often paired with a tetrazolium salt, such as nitroblue tetrazolium (NBT) or tetranitroblue tetrazolium (TNBT), which acts as an oxidizing agent and is reduced to a colored formazan, further intensifying the signal.[2]
Signaling Pathway of β-Galactosidase Substrate Cleavage
Caption: Enzymatic cleavage of Salmon-gal and X-gal by β-galactosidase.
Performance Data: Salmon-gal vs. X-gal
Experimental evidence, particularly from studies on transgenic mouse embryos, demonstrates the superior sensitivity and speed of the Salmon-gal/tetrazolium salt system.
| Parameter | Salmon-gal/TNBT Assay | X-gal/FeCN Assay | Reference |
| Time to Detection | As early as 10 minutes for strong signals. | Often requires overnight incubation (12-16 hours) or longer for weak signals.[1] | [1] |
| Sensitivity | Capable of detecting β-galactosidase activity at earlier embryonic stages where the X-gal assay failed to produce a signal.[1] | Lower sensitivity, may produce false-negative results for low-level gene expression.[1] | [1] |
| Signal Intensity | Produces a stronger and more intense color reaction.[1] | Weaker signal, which can be difficult to detect on thin tissue sections.[2] | [1][2] |
| Background Staining | Can be higher if the reaction is allowed to proceed for too long.[1] | Generally low background. | [1] |
Experimental Protocols
Detailed methodologies for utilizing both Salmon-gal and X-gal are provided below. Note that specific concentrations and incubation times may require optimization based on the experimental system.
Protocol 1: Blue-White Screening of Bacterial Colonies
Objective: To differentiate bacterial colonies containing recombinant plasmids (white) from those with non-recombinant plasmids (blue/salmon).
Workflow for Blue-White Screening
Caption: General workflow for blue-white screening using a chromogenic substrate.
Materials:
-
LB agar
-
Appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) solution
-
X-gal solution (20 mg/mL in DMF or DMSO) or Salmon-gal solution (20 mg/mL in DMSO)
-
Transformed E. coli cells
Procedure for X-gal Plates:
-
Prepare LB agar and autoclave. Cool to approximately 50-55°C.
-
Add the appropriate antibiotic to the final desired concentration.
-
Add IPTG to a final concentration of 0.1 mM.
-
Add X-gal solution to a final concentration of 40 µg/mL.
-
Mix gently and pour into sterile petri dishes.
-
Allow the plates to solidify.
-
Spread the transformed E. coli cells onto the plates.
-
Incubate the plates overnight at 37°C.
-
Observe for blue and white colonies.
Procedure for Salmon-gal Plates (Adapted for Bacterial Screening):
-
Follow steps 1-3 from the X-gal procedure.
-
Add Salmon-gal solution to a final concentration of 40 µg/mL.
-
Mix gently and pour into sterile petri dishes.
-
Allow the plates to solidify.
-
Spread the transformed E. coli cells onto the plates.
-
Incubate the plates overnight at 37°C.
-
Observe for salmon-pink and white colonies. For potentially faster and more intense color, NBT can be included in the media at a final concentration of 0.4 mM, though this may increase background.
Protocol 2: Histochemical Staining of Tissues (e.g., Mouse Embryos)
Objective: To visualize the spatial expression pattern of a lacZ reporter gene in tissue sections.
Workflow for Histochemical Staining
Caption: General workflow for histochemical staining of tissues for β-galactosidase activity.
Materials:
-
Fixation solution (e.g., 0.2% glutaraldehyde, 2% formalin, 5 mM EGTA, 2 mM MgCl₂ in 0.1 M phosphate buffer, pH 7.3)
-
Rinse solution (e.g., 0.1% sodium deoxycholate, 0.2% IGEPAL, 2 mM MgCl₂ in 0.1 M phosphate buffer, pH 7.3)
-
X-gal Staining Solution: 1 mg/mL X-gal, 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide in rinse solution.[1]
-
Salmon-gal/TNBT Staining Solution: 1 mg/mL Salmon-gal, 0.4 mM TNBT in rinse solution.[1]
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Fix the dissected tissue in the fixation solution for an appropriate time (e.g., 5 minutes for early mouse embryos).[1]
-
Wash the tissue three times in rinse solution for 20 minutes each.[1]
-
Incubate the tissue in the dark in either the X-gal or Salmon-gal/TNBT staining solution at 37°C.
-
Once the desired color intensity is reached, stop the reaction by washing the tissue twice with PBS.
-
(Optional) Post-fix the tissue in 4% paraformaldehyde.
-
Proceed with imaging and analysis.
Conclusion
For standard blue-white screening where high-throughput and cost-effectiveness are primary concerns, X-gal remains a reliable choice. However, for applications demanding higher sensitivity, such as the detection of low-level gene expression in tissues or the need for rapid results, Salmon-gal, particularly when combined with a tetrazolium salt like TNBT, presents a compelling and experimentally validated alternative. The enhanced performance of Salmon-gal can lead to more accurate localization of β-galactosidase activity and can prevent false-negative results, ultimately advancing the pace and precision of research.
References
A Researcher's Guide to Chromogenic Esterase Substrates: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chromamenogenic substrate is a critical decision in the design of robust and reliable esterase assays. This guide provides a comprehensive cost-benefit analysis of commonly used chromogenic esterase substrates, offering a comparative look at their performance, stability, and cost-effectiveness. Experimental data and detailed protocols are provided to support informed decision-making in your research endeavors.
Key Performance Characteristics at a Glance
The ideal chromogenic esterase substrate offers high sensitivity, stability, and ease of use, all at a reasonable cost. The choice of substrate often depends on the specific application, the properties of the esterase under investigation, and the available detection instrumentation. This comparison focuses on four major classes of chromogenic esterase substrates: p-nitrophenyl esters, p-nitroaniline analogs, indoxyl esters, and naphthyl esters.
| Substrate Class | Principle | Detection Method | Key Advantages | Key Disadvantages |
| p-Nitrophenyl Esters | Enzymatic hydrolysis releases p-nitrophenol (pNP), which is yellow at alkaline pH. | Spectrophotometry (λmax ≈ 405 nm) | Low cost, simple assay procedure. | pH-dependent color, unstable at neutral to alkaline pH, susceptible to spontaneous hydrolysis.[1] |
| p-Nitroaniline Analogs | Enzymatic cleavage releases p-nitroaniline (pNA), a colored product. | Spectrophotometry (λmax ≈ 380-410 nm) | Stable over a wide pH range (pH 4-10), less prone to spontaneous hydrolysis.[1] | Potentially higher cost than p-nitrophenyl esters. |
| Indoxyl Esters | Hydrolysis releases an indoxyl derivative, which oxidizes to form a colored indigo precipitate. | Visual (precipitate formation), can be adapted for spectrophotometry. | Forms a localized, insoluble product suitable for histochemistry and in-gel staining.[2] | Reaction requires an oxidizing agent, quantification can be challenging due to precipitation. |
| Naphthyl Esters | Enzymatic release of α- or β-naphthol, which couples with a diazonium salt to form a colored azo dye. | Spectrophotometry (λmax ≈ 510-560 nm) | High sensitivity, continuous assay possible.[3] | Requires a secondary coupling reaction, diazonium salts can be unstable. |
Cost-Benefit Analysis
The financial implications of substrate choice are a significant consideration in experimental design. The following table provides an estimated cost comparison based on commercially available products. Prices are subject to change and may vary between suppliers.
| Substrate | Typical Purity | Estimated Price (USD) per Gram | Relative Cost |
| p-Nitrophenyl acetate | ≥97% | $8 - $36[4][5][6] | Low |
| Indoxyl acetate | ≥95% | $94 - $101[7][8] | High |
| α-Naphthyl acetate | ≥98% | $17 - $48[9] | Medium |
| p-Nitroaniline Substrates | Varies | Varies (often synthesized in-house or custom) | Medium to High |
Performance Deep Dive: Stability and Kinetics
Stability:
The stability of a chromogenic substrate is paramount for accurate and reproducible results. Spontaneous hydrolysis of the substrate can lead to high background signals and an overestimation of enzyme activity.
-
p-Nitrophenyl acetate (pNPA) is notoriously unstable in aqueous solutions, particularly at neutral to alkaline pH.[1] This instability necessitates the use of appropriate controls to account for non-enzymatic hydrolysis.
-
p-Nitroaniline (pNA) based substrates , such as those incorporating a "trimethyl lock" moiety, exhibit significantly enhanced stability. The absorbance spectrum of the released p-nitroaniline is constant from pH 4-10, making it a more robust choice for assays conducted over a range of pH conditions.[1]
-
Indoxyl and Naphthyl esters generally show better stability than pNPA in solution, but their reactivity with other components of the assay mixture, such as diazonium salts, should be considered.
Kinetic Parameters:
The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are critical for characterizing enzyme-substrate interactions. While these parameters are highly dependent on the specific esterase and reaction conditions, the following table provides some reported values for comparison.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| p-Nitrophenyl acetate | Pig Liver Esterase (PLE) | 0.54[1] | - | 2.2 x 10⁶[1] |
| Trimethyl lock pNA substrate | Pig Liver Esterase (PLE) | 0.014[1] | - | 3.0 x 10⁵[1] |
| α-Naphthyl acetate | Atta Flour Esterase | 9.765[10] | - | - |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and comparable results. Below are representative protocols for each class of chromogenic esterase substrate.
Protocol 1: Esterase Assay using p-Nitrophenyl Acetate (pNPA)
This protocol is adapted for a standard spectrophotometric assay in a 96-well plate format.
Materials:
-
p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Esterase enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of pNPA by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Add a specific volume of the assay buffer to each well of the microplate.
-
Add the enzyme solution to the test wells and an equal volume of buffer to the control (blank) wells.
-
Initiate the reaction by adding the pNPA working solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) at a constant temperature.
-
Calculate the rate of p-nitrophenol production from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH 8.0).
Protocol 2: Esterase Assay using a Naphthyl Ester and Diazonium Salt
This protocol describes a continuous spectrophotometric assay using α-naphthyl acetate.
Materials:
-
α-Naphthyl acetate stock solution (e.g., 50 mM in acetone)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Fast Blue RR salt (or other suitable diazonium salt)
-
Esterase enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare a fresh solution of Fast Blue RR salt in the assay buffer (e.g., 1 mg/mL).
-
In a cuvette, mix the assay buffer and the Fast Blue RR salt solution.
-
Add the enzyme solution to the cuvette and incubate for a few minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the α-naphthyl acetate stock solution.
-
Continuously monitor the increase in absorbance at 510 nm, which corresponds to the formation of the azo dye.[3]
-
The rate of reaction is proportional to the change in absorbance over time.
Visualizing the Pathways and Workflows
To further clarify the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of different chromogenic esterase substrates.
Caption: General experimental workflow for a spectrophotometric esterase assay.
Conclusion
The selection of a chromogenic esterase substrate requires a careful evaluation of the trade-offs between cost, performance, and the specific requirements of the assay. For routine, high-throughput screening where cost is a major factor, p-nitrophenyl esters may be a suitable choice, provided that appropriate controls for their inherent instability are included. For assays requiring high stability and pH insensitivity, p-nitroaniline-based substrates offer a significant advantage, albeit at a potentially higher cost. When spatial localization of enzyme activity is desired, such as in histochemistry or zymography, indoxyl esters are unparalleled due to the formation of an insoluble colored product. Finally, for researchers seeking high sensitivity in a continuous spectrophotometric assay, naphthyl esters coupled with diazonium salts provide a robust solution. By understanding the distinct characteristics of each substrate class, researchers can optimize their experimental design to generate accurate and reproducible data in their study of esterase activity.
References
- 1. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alkalisci.com [alkalisci.com]
- 3. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenyl acetate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-Nitrophenyl acetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. p-Nitrophenyl acetate, Hi-LRâ„¢ 1G [chemscience.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. Indoxyl Acetate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. cenmed.com [cenmed.com]
- 10. Purification, Characterization and Kinetic Study of Alpha Naphthyl Acetate Esterase From Atta Flour - Journal of Applied Science and Engineering [jase.tku.edu.tw]
Specificity of 5-Bromo-1H-indol-3-yl Acetate for Esterase Isozymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of 5-Bromo-1H-indol-3-yl acetate as a substrate for different esterase isozymes. Its performance is compared with alternative substrates, supported by available experimental data and detailed methodologies.
Introduction
Esterases are a diverse group of enzymes that catalyze the hydrolysis of ester bonds and play crucial roles in various physiological processes, including drug metabolism. The characterization of esterase isozyme activity is therefore of significant interest in drug development and diagnostics. Chromogenic substrates, which produce a colored product upon enzymatic cleavage, are valuable tools for the detection and quantification of esterase activity. This compound is an indolyl-based chromogenic substrate that, upon hydrolysis by esterases, releases 5-bromo-indoxyl. This intermediate product then undergoes oxidative dimerization to form a water-insoluble blue indigo dye, providing a visual endpoint for enzyme activity.
This guide will delve into the specificity of this compound for different esterase isozymes, comparing it with commonly used alternative substrates such as p-nitrophenyl acetate and α-naphthyl acetate.
Comparison of Substrate Specificity
The specificity of an enzyme for a particular substrate is a critical parameter for its application in research and diagnostics. While direct quantitative kinetic data comparing this compound across a wide range of purified esterase isozymes is limited in publicly available literature, a comparative assessment can be made based on existing studies on crude enzyme preparations and related substrates.
Key Observations:
-
Broad Reactivity: Histochemical studies suggest that 5-bromoindoxyl acetate is hydrolyzed by a broad range of "non-specific" esterases. This indicates that it is not highly specific for a single esterase isozyme.
-
Cross-Reactivity with Lipases: There is evidence to suggest that this compound can also be hydrolyzed by lipases, which should be a consideration when analyzing samples containing multiple lipolytic enzymes.[1]
Quantitative Data Summary
Direct comparative kinetic data for this compound is scarce. However, to provide a framework for comparison, the following table summarizes available kinetic and specific activity data for alternative substrates with well-characterized esterase isozymes, such as those from porcine liver.
| Enzyme Isozyme | Substrate | Km | Vmax | Specific Activity | Source |
| Porcine Liver Esterase 1 (PLE1) | p-Nitrophenyl acetate (p-NPA) | - | - | 1.70 µmol/mg/min | [5] |
| Porcine Liver Esterase 6 (PLE6) | p-Nitrophenyl acetate (p-NPA) | - | - | 2.13 µmol/mg/min | [5] |
| Lipase | Indoxyl Acetate | 8.72 mmol/l | - | - | [6][7] |
Note: The lack of direct quantitative data for this compound with specific esterase isozymes highlights a gap in the current literature and presents an opportunity for further research.
Alternative Substrates
A variety of substrates are available for the characterization of esterase activity. The choice of substrate often depends on the specific application, the required sensitivity, and the presence of interfering substances.
-
p-Nitrophenyl Esters (e.g., p-Nitrophenyl acetate): These are widely used for spectrophotometric assays. Hydrolysis releases p-nitrophenol, which is yellow at alkaline pH and can be quantified by measuring the absorbance at around 405 nm. They are generally considered substrates for carboxylesterases.
-
α-Naphthyl Esters (e.g., α-Naphthyl acetate): These substrates are commonly used in both spectrophotometric and in-gel activity staining assays. The released α-naphthol is coupled with a diazonium salt (e.g., Fast Blue RR) to produce a colored azo dye.[8]
-
Indoxyl Esters with Varying Acyl Chains: Besides the acetate derivative, other indoxyl esters with different fatty acid chain lengths are available (e.g., butyrate, caprylate). These can be used to probe the substrate specificity of esterases based on the length of the acyl group.
-
4-Methylumbelliferyl Esters: These are fluorogenic substrates that yield a highly fluorescent product upon hydrolysis, offering greater sensitivity for detecting low levels of esterase activity.
Experimental Protocols
Spectrophotometric Assay for Esterase Activity using this compound
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions. The principle lies in the enzymatic hydrolysis of the substrate to 5-bromo-indoxyl, which then oxidizes and dimerizes to form the blue product, 5,5'-dibromo-indigo. The rate of formation of the blue product can be monitored spectrophotometrically.
Materials:
-
This compound solution (substrate)
-
Esterase-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer capable of measuring absorbance in the visible range (e.g., ~615 nm for indigo)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute to the desired final concentration in the assay buffer. Note: The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
Reaction Setup: In a microplate well or a cuvette, add the assay buffer and the enzyme sample.
-
Initiate Reaction: Add the substrate solution to the well/cuvette to start the reaction. The final volume should be consistent across all assays.
-
Measurement: Immediately start monitoring the increase in absorbance at the wavelength corresponding to the maximum absorbance of the indigo product (around 615 nm) over time.
-
Data Analysis: The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed in terms of the rate of change in absorbance per unit time per amount of enzyme. For quantitative determination of product concentration, a standard curve for the indigo product would be required.
In-Gel Activity Staining of Esterases
This method is useful for identifying esterase isozymes after separation by non-denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Polyacrylamide gel and electrophoresis apparatus
-
Non-denaturing sample and running buffers
-
Staining solution:
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
This compound solution
-
Optional: An oxidizing agent to facilitate the dimerization of 5-bromo-indoxyl.
-
Procedure:
-
Electrophoresis: Separate the protein sample containing esterases on a native polyacrylamide gel.
-
Incubation: After electrophoresis, gently rinse the gel with distilled water and then incubate it in the staining solution at room temperature or 37°C.
-
Visualization: Blue bands corresponding to the location of active esterase isozymes will appear in the gel as the substrate is hydrolyzed and the indigo dye precipitates.
-
Stopping the Reaction: The staining reaction can be stopped by transferring the gel to a solution of 7% acetic acid.
Visualizing the Workflow and Reaction
Enzymatic Hydrolysis of this compound
Caption: Enzymatic conversion of this compound to a blue product.
Experimental Workflow for Esterase Specificity Analysis
Caption: Workflow for comparing esterase isozyme specificity using different substrates.
Conclusion
This compound is a useful chromogenic substrate for the general detection of esterase activity. Its primary advantages lie in the formation of a distinct, insoluble blue product, making it suitable for both qualitative (e.g., in-gel staining) and potentially quantitative (spectrophotometric) assays. However, for detailed studies on the specificity of individual esterase isozymes, its broad reactivity and potential cross-reactivity with lipases should be taken into account.
For researchers requiring high specificity and detailed kinetic analysis of particular carboxylesterase isozymes, alternative substrates such as p-nitrophenyl acetate, for which more extensive comparative data is available, may be more appropriate. Further research is warranted to establish a comprehensive kinetic profile of this compound with a panel of purified esterase isozymes to better define its specificity and utility in drug development and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Indoxyl Acetate as a Substrate for Analysis of Lipase Activity | Semantic Scholar [semanticscholar.org]
- 8. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-1H-indol-3-yl acetate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 5-Bromo-1H-indol-3-yl acetate, ensuring compliance with safety regulations and minimizing environmental impact. The following protocols are based on safety data sheets for structurally similar compounds and established best practices for chemical waste management.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE) when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent direct skin contact with the compound. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a dust filter (e.g., N95). | Recommended when handling the powder to avoid inhalation of dust particles. |
| Protective Clothing | Laboratory coat. | To protect skin and personal clothing from contamination. |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and the environment.
1. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound powder, contaminated weighing paper, and other solid materials in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in the same solid waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.
-
Liquid Waste: Any solutions containing this compound or solvent rinsates should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of waste.
-
Keep waste containers securely sealed when not in use.
-
Store the waste in a designated, well-ventilated, and cool, dry area away from incompatible materials, such as strong oxidizing agents.
3. Accidental Spill Response: In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Contain: Prevent the spread of the powder. For small spills, carefully sweep or vacuum the material.[1] Avoid generating dust.[1]
-
Collect: Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
4. Final Disposal:
-
Consult Regulations: It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations regarding the disposal of halogenated organic compounds.
-
Professional Disposal Service: The disposal of the hazardous waste must be handled by a licensed and approved waste disposal contractor.[2] This ensures the chemical is disposed of in an environmentally sound manner, typically through incineration at a permitted facility.
-
Do Not: Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-1H-indol-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 5-Bromo-1H-indol-3-yl acetate. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask). Use in a well-ventilated area or under a chemical fume hood.[1] | Not required under normal use with adequate ventilation[2]. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. Protective clothing should cover all exposed skin.[1] | |
| Foot Protection | Closed-toe shoes |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's integrity.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood[1]. Don all required PPE as detailed in Table 1.
-
Handling: Avoid contact with skin and eyes[2]. Do not breathe in any mist, vapors, or spray[2]. Take care to avoid generating dust[1]. In the handling area, do not eat, drink, or smoke[1].
-
Storage: Keep the container in a dark place and under an inert atmosphere. Store at room temperature in a cool, dry, and well-ventilated area. Ensure containers are securely sealed and protected from physical damage. Keep away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents[2].
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
